Febantel
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure
Properties
IUPAC Name |
methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCCXLBXIJMERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046898 | |
| Record name | Febantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58306-30-2 | |
| Record name | Febantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58306-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Febantel [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058306302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Febantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Febantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Febantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEBANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75C401OS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Febantel and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febantel, a prodrug anthelmintic, is a cornerstone in veterinary medicine for treating gastrointestinal nematodes and cestodes in various animal species. Its efficacy lies in its in vivo conversion to fenbendazole and oxfendazole, potent benzimidazole anthelmintics. This technical guide provides a comprehensive overview of the primary synthesis pathway of this compound, detailing its key intermediates, experimental protocols, and quantitative data. Furthermore, it elucidates the metabolic conversion of this compound to its active metabolites. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of veterinary pharmaceuticals.
Core Synthesis Pathway of this compound
The most widely adopted industrial synthesis of this compound commences with the starting material 5-chloro-2-nitroaniline. The pathway proceeds through a series of well-defined intermediate compounds, culminating in the formation of this compound. This multi-step process is favored for its efficiency and the availability of the required raw materials.[1][2]
The key intermediates in this synthesis are:
-
Intermediate I: 2-Nitro-5-phenylthioaniline
-
Intermediate II: 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide
-
Intermediate III: 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide
The final step involves the condensation of Intermediate III with S-Methyl-N,N'-dimethoxycarbonyl isothiourea to yield this compound.[1][2]
Visualization of the this compound Synthesis Pathway
The following diagram illustrates the sequential conversion of the starting material through the key intermediates to the final product, this compound.
Caption: The core synthesis pathway of this compound.
Experimental Protocols and Quantitative Data
This section provides detailed experimental methodologies for the synthesis of this compound and its intermediates, supported by quantitative data compiled from various sources.
Synthesis of 2-Nitro-5-phenylthioaniline (Intermediate I)
-
Methodology: 5-chloro-2-nitroaniline is reacted with thiophenol in the presence of a base, such as potassium carbonate, to yield 2-nitro-5-phenylthioaniline.[1][2]
-
Experimental Protocol: In a suitable solvent, 5-chloro-2-nitroaniline and thiophenol are reacted in the presence of potassium carbonate. The reaction mixture is heated and stirred for a specified duration. After completion, the product is isolated by filtration and purified by recrystallization.[1]
Synthesis of 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide (Intermediate II)
-
Methodology: The amino group of 2-nitro-5-phenylthioaniline is acylated using methoxyacetyl chloride in the presence of a base like triethylamine.[1][2]
-
Experimental Protocol: To a solution of 2-nitro-5-phenylthioaniline and triethylamine in a solvent such as dichloromethane, methoxyacetyl chloride is added dropwise while maintaining the temperature below 30°C. The reaction is stirred until completion, after which the product is isolated and purified.[1]
Synthesis of 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide (Intermediate III)
-
Methodology: The nitro group of Intermediate II is reduced to an amino group. A common method involves the use of hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon.[1][3]
-
Experimental Protocol: Intermediate II is dissolved in methanol, and ferric chloride hexahydrate and activated carbon are added. The mixture is heated to reflux, and hydrazine hydrate is added dropwise over a period of 2-3 hours. After the addition is complete, the mixture is refluxed for another 2-3 hours. The product is then isolated by filtration and crystallization.[1]
Synthesis of this compound
-
Methodology: The final step is the condensation of Intermediate III with S-Methyl-N,N'-dimethoxycarbonylisothiourea in the presence of an acid catalyst, such as p-toluenesulfonic acid.[1][2]
-
Experimental Protocol: Intermediate III and S-Methyl-N,N'-dimethoxycarbonylisothiourea are refluxed in methanol with p-toluenesulfonic acid for 3-4 hours. Upon cooling, the crude this compound precipitates and is collected by filtration, washed with methanol, and dried.[1]
Summary of Quantitative Data
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Step 1 | 5-chloro-2-nitroaniline | Thiophenol, K2CO3 | Not Specified | Reflux | Not Specified | 80.2 |
| Step 2 | 2-Nitro-5-phenylthioaniline | Methoxyacetyl chloride, Triethylamine | Dichloromethane | ≤ 30 | 1-1.5 | 96.0 |
| Step 3 | 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide | Hydrazine hydrate, FeCl3·6H2O, Activated Carbon | Methanol | Reflux | 4-6 | 83.0[4] |
| Step 4 | 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide | S-Methyl-N,N'-dimethoxycarbonylisothiourea, p-toluenesulfonic acid | Methanol | Reflux | 3-4 | 51.7 |
Note: The yields and reaction conditions may vary based on the specific experimental setup and scale.
Metabolic Pathway of this compound
This compound acts as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the host animal's body.[2][5] The primary metabolic transformations involve cyclization to form fenbendazole and subsequent oxidation to oxfendazole.[5][6]
Visualization of the Metabolic Pathway
The following diagram illustrates the metabolic conversion of this compound into its active anthelmintic forms.
Caption: The metabolic pathway of this compound to Fenbendazole and Oxfendazole.
Conclusion
The synthesis of this compound via the described pathway is a well-established and efficient method for the industrial production of this important veterinary drug. Understanding the nuances of the experimental protocols and the quantitative aspects of each step is crucial for optimizing the manufacturing process. Furthermore, knowledge of the metabolic conversion of this compound to its active forms, fenbendazole and oxfendazole, is fundamental to comprehending its mechanism of action and its efficacy as an anthelmintic agent. This guide provides a foundational understanding for professionals engaged in the research, development, and production of this compound.
References
- 1. 916. This compound, fenbendazole, and oxfendazole (WHO Food Additives Series 41) [inchem.org]
- 2. Page loading... [wap.guidechem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. CN101412689A - Preparation of this compound - Google Patents [patents.google.com]
- 5. jfda-online.com [jfda-online.com]
- 6. 733. This compound (WHO Food Additives Series 29) [inchem.org]
An In-Depth Technical Guide to Febantel: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and analytical methodologies related to the broad-spectrum anthelmintic agent, febantel.
Chemical Identity and Structure
This compound, a pro-benzimidazole anthelmintic, is chemically designated as N-{2-[2,3-Bis-(methoxycarbonyl)-guanido]-5-(phenylthio)-phenyl}-2-methoxyacetamide.[1] It belongs to the chemical class of guanidines.
Chemical Structure:
-
IUPAC Name: methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate[2]
-
CAS Number: 58306-30-2[1]
-
Molecular Formula: C₂₀H₂₂N₄O₆S[1]
-
Molecular Weight: 446.48 g/mol [1]
-
Synonyms: Febantelum, Rintal, Combotel, Oratel, Bay Vh 5757[2]
Physicochemical Properties
This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 125 - 130 °C | [1][3] |
| Boiling Point | 215 °C (estimate) | |
| Density | 1.2962 g/cm³ (estimate) | |
| Water Solubility | Practically insoluble | |
| Organic Solvent Solubility | Soluble in dimethyl sulfoxide (DMSO) | |
| pKa (Strongest Acidic) | 9.48 | |
| pKa (Strongest Basic) | -2.6 |
Mechanism of Action and Parasite Signaling Pathway
This compound itself is a prodrug, meaning it is biologically inactive until it is metabolized within the host animal.[4][5] The primary mechanism of action of its active metabolites is the disruption of tubulin polymerization in parasitic helminths.[6]
The active metabolites of this compound, primarily fenbendazole and oxfendazole, bind to the β-tubulin subunit of the microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the parasite's cytoskeleton. The disruption of the microtubular network has several downstream consequences:
-
Impaired Glucose Uptake: Microtubules are crucial for the intracellular transport of nutrients, including glucose. Their disruption severely hampers the parasite's ability to absorb and utilize glucose, its primary energy source.[6][7]
-
Depletion of Energy Reserves: The inability to efficiently metabolize glucose leads to a rapid depletion of the parasite's energy reserves, primarily in the form of glycogen and adenosine triphosphate (ATP).[6]
-
Inhibition of Waste Excretion: The microtubular network is also involved in the excretion of waste products. Its disruption leads to the accumulation of toxic metabolic byproducts within the parasite's cells.
-
Cellular Disorganization and Death: Ultimately, the loss of structural integrity, impaired nutrient uptake, and accumulation of waste products lead to the paralysis and death of the parasite.[6]
The following diagram illustrates the proposed signaling pathway for the anthelmintic action of this compound's active metabolites.
Caption: Mechanism of action of this compound's active metabolites.
Metabolism and Pharmacokinetics
Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[4][5] The primary metabolic pathway involves the cyclization of this compound to form fenbendazole, which is then oxidized to oxfendazole.[4][8] Another pathway involves the oxidation of this compound to this compound sulfoxide, which is then cyclized to oxfendazole.[8] Fenbendazole and oxfendazole are the principal active metabolites responsible for the anthelmintic efficacy.[5]
The pharmacokinetic parameters of this compound and its metabolites can vary depending on the animal species, formulation, and individual physiological factors. A summary of key pharmacokinetic parameters in dogs is presented in Table 2.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs Following Oral Administration of a Combination Product [9]
| Parameter | This compound | Fenbendazole | Oxfendazole |
| Cmax (ng/mL) | 2-120 | 10-600 | 4-240 |
| Tmax (h) | ~2.5 | ~12-24 | ~12-24 |
| AUC (ng·h/mL) | Varies | Varies | Varies |
The metabolic pathway of this compound is depicted in the following diagram.
Caption: Metabolic pathway of this compound.
Experimental Protocols
This section provides an overview of methodologies for key experiments related to the study of this compound.
In Vivo Anthelmintic Efficacy Trial in Dogs (Example Protocol)
This protocol outlines a typical design for a controlled study to evaluate the efficacy of this compound against naturally acquired intestinal helminths in dogs.[10][11][12]
1. Animal Selection:
-
Source a sufficient number of dogs of a similar breed, age, and weight with naturally occurring intestinal helminth infections.
-
Confirm infections and quantify parasite load through fecal egg counts.
-
Randomly allocate animals to treatment and control groups.
2. Treatment Administration:
-
Administer the this compound-containing formulation orally at the desired dose (e.g., 10 mg/kg).[10]
-
The control group receives a placebo.
-
Treatment may be administered once or on consecutive days.[10]
3. Efficacy Assessment:
-
Collect fecal samples at pre-determined intervals post-treatment (e.g., 7 and 14 days).[11]
-
Perform fecal egg counts to determine the reduction in egg shedding.
-
At the end of the study, euthanize the animals and perform necropsies to recover and count adult worms from the gastrointestinal tract.
-
Calculate efficacy as the percentage reduction in worm burden in the treated group compared to the control group.
Quantification of this compound and its Metabolites in Canine Plasma by UPLC-MS/MS
This protocol describes a validated method for the simultaneous quantification of this compound, fenbendazole, and oxfendazole in dog plasma.[9]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., fenbendazole-d3).
-
Perform protein precipitation and liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile and ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Analysis:
-
Inject the prepared sample into a UPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).
-
Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
3. Method Validation:
-
Validate the method for linearity, accuracy, precision, recovery, and stability according to relevant guidelines.
The following diagram illustrates the experimental workflow for this analytical method.
Caption: Workflow for UPLC-MS/MS analysis of this compound in plasma.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound's active metabolites on tubulin polymerization.[13][14]
1. Reagents and Materials:
-
Purified tubulin (e.g., from porcine brain).
-
Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).
-
GTP solution.
-
Test compounds (fenbendazole, oxfendazole) and a known inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel).[14]
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
2. Assay Procedure:
-
In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiate the polymerization by adding the purified tubulin to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.
3. Data Analysis:
-
Plot the absorbance versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization and the maximum polymerization level.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Conclusion
This compound is a highly effective and widely used anthelmintic in veterinary medicine. Its efficacy is attributed to its in vivo conversion to active benzimidazole metabolites that disrupt the fundamental cellular processes of parasitic helminths by inhibiting tubulin polymerization. A thorough understanding of its chemical properties, metabolic pathways, and mechanism of action is crucial for its optimal use in drug development and clinical practice. The analytical methods and experimental protocols described in this guide provide a framework for further research and development of this compound and other related anthelmintic compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 58306-30-2 [chemicalbook.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Pharmacological particulars - WORMclear® Tablets for Dogs [noahcompendium.co.uk]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 9. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 10. Anthelmintic efficacy of this compound combined with praziquantel in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Field efficacy of this compound, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of a drug combination of praziquantel, pyrantel embonate, and this compound against helminth infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of Febantel on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Febantel, a pro-benzimidazole anthelmintic, exerts its therapeutic effect through its active metabolites, primarily fenbendazole and oxfendazole. These metabolites function as microtubule-destabilizing agents by binding to β-tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes within the parasite, such as cell division, nutrient absorption, and intracellular transport, ultimately leading to parasite death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on tubulin polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and experimental workflows.
Core Mechanism: Inhibition of Tubulin Polymerization
This compound itself is inactive and requires in vivo metabolic conversion to fenbendazole and oxfendazole to become effective. These active benzimidazole carbamates selectively bind to the β-tubulin subunit of parasitic organisms with high affinity. This binding event is crucial as it physically obstructs the "head-to-tail" association of tubulin heterodimers (α- and β-tubulin) into protofilaments, the fundamental longitudinal building blocks of microtubules.
The binding of fenbendazole and oxfendazole is thought to occur at or near the colchicine-binding site on β-tubulin, a region critical for maintaining the conformational flexibility of the tubulin dimer required for polymerization. By occupying this site, the benzimidazole metabolites prevent the conformational changes necessary for the incorporation of tubulin dimers into the growing microtubule lattice. This leads to a net depolymerization of microtubules as the dynamic instability of these structures is shifted towards disassembly.
The selective toxicity of this compound's metabolites towards parasites over their mammalian hosts is attributed to differences in the binding affinity for parasite versus mammalian β-tubulin. For instance, fenbendazole exhibits a significantly higher affinity for parasitic tubulin.
Quantitative Data on Tubulin Interaction
The interaction of this compound's active metabolites with tubulin has been quantified in several studies. The following tables summarize the key quantitative data, providing insights into the binding affinity and inhibitory concentrations.
| Compound | Target | Parameter | Value | Reference |
| Fenbendazole | Ascaris suum embryonic tubulin | Ki (inhibition of colchicine binding) | 6.5 x 10-8 M | [1] |
| Bovine brain tubulin | Ki (inhibition of colchicine binding) | 1.7 x 10-5 M | [1] | |
| J3T canine glioma cells | IC50 (cell viability, 72h) | 0.550 ± 0.015 µM | [2] | |
| Oxfendazole | Ascaris galli tubulin | IC50 (inhibition of tubulin assembly) | 5 µM (~1,580 ng/mL) | [3] |
| Chicken erythrocyte βVI tubulin | Kd (dissociation constant) | Moderate affinity (low µM range) | [4] | |
| Bovine brain tubulin | Kd (dissociation constant) | No detectable binding | [4] |
Signaling Pathways Affected by Microtubule Disruption
The disruption of microtubule dynamics by this compound's metabolites triggers a cascade of downstream signaling events, primarily leading to cell cycle arrest and apoptosis.
p53-p21 Pathway and G2/M Cell Cycle Arrest
Fenbendazole has been shown to activate the p53 tumor suppressor protein.[5][6] Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21.[5][6] p21 then inhibits the activity of cyclin-CDK complexes that are necessary for cell cycle progression, leading to an arrest in the G2/M phase of the cell cycle.[5] This mitotic arrest prevents cell division and can ultimately lead to apoptotic cell death.
JNK/MAPK Pathway and Apoptosis
Oxfendazole has been demonstrated to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathway.[1] This is often associated with an increase in reactive oxygen species (ROS). The activation of the JNK pathway leads to the phosphorylation of various downstream targets that promote apoptosis.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring the change in turbidity of the solution.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compound (Fenbendazole or Oxfendazole) dissolved in DMSO
-
Control compounds (Nocodazole as inhibitor, Paclitaxel as stabilizer)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine:
-
30 µL of 10 mg/mL purified tubulin
-
60 µL of General Tubulin Buffer with 10% glycerol
-
1 µL of 100 mM GTP
-
-
Add 1 µL of the test compound (e.g., Fenbendazole at a final concentration of 10 µM) or control compound to the reaction mixture. For the vehicle control, add 1 µL of DMSO.
-
Pipette 100 µL of the final reaction mixture into a pre-chilled 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Plot the absorbance as a function of time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
References
- 1. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-tubulin effects of mebendazole and fenbendazole on J3T canine glioma cells [etd.auburn.edu]
- 3. Population Pharmacokinetic-Pharmacodynamic Model of Oxfendazole in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Febantel: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of febantel, a widely used broad-spectrum anthelmintic, across various animal species. Understanding the species-specific metabolic pathways of this prodrug is crucial for optimizing its efficacy and safety in veterinary medicine.
Introduction to this compound Metabolism
This compound (FBT) is a pro-benzimidazole anthelmintic that undergoes extensive biotransformation to exert its therapeutic effects. In vivo, it is metabolically converted to its active metabolites, primarily fenbendazole (FBZ) and oxfendazole (OFZ).[1][2][3] The liver is the primary site of this metabolism, with hepatic microsomes playing a key role in the initial oxidative and cyclization reactions.[4][5] In vitro studies using liver microsomal preparations have been instrumental in elucidating the metabolic pathways and highlighting significant species-dependent variations in the rate and extent of this compound metabolism.[6][7]
The primary metabolic transformations of this compound involve two main pathways:
-
Cyclization: this compound undergoes cyclization to form fenbendazole.
-
S-oxidation: this compound is oxidized at the sulfur atom to form this compound sulfoxide (FSUL).[4]
These primary metabolites can then undergo further biotransformation. Fenbendazole can be oxidized to oxfendazole, and this compound sulfoxide can also be converted to oxfendazole.[4] The interplay between these pathways varies significantly among different animal species.
Comparative In Vitro Metabolism of this compound in Liver Microsomes
In vitro studies utilizing liver microsomes from various species have demonstrated marked differences in the metabolic profile of this compound. The rate of conversion and the predominant metabolites formed are species-dependent.
Quantitative Analysis of this compound Metabolism
While comprehensive kinetic data (Km and Vmax) for this compound metabolism across all species is not extensively available in the public domain, the following table summarizes the available quantitative and semi-quantitative data on the formation of its major metabolites in liver microsomes from different species. The data clearly indicates that pigs and sheep exhibit the most rapid metabolism of this compound.[7]
| Species | Primary Metabolite(s) | Rate of Metabolism (Qualitative) | Reference(s) |
| Sheep | Fenbendazole, Oxfendazole, this compound Sulfoxide | Very Rapid | [5][6][7] |
| Cattle (Calf) | Fenbendazole, Oxfendazole, this compound Sulfoxide | Moderate | [6][7] |
| Pig | Fenbendazole, Oxfendazole, this compound Sulfoxide | Very Rapid | [6][7] |
| Horse | Fenbendazole, Oxfendazole, this compound Sulfoxide | Moderate | [6][7] |
| Rat | Fenbendazole, Oxfendazole, this compound Sulfoxide | Moderate | [6][7] |
| Chicken | Fenbendazole, Oxfendazole, this compound Sulfoxide | Slow | [6][7] |
| Trout | Fenbendazole, Oxfendazole, this compound Sulfoxide | Very Slow | [6][7] |
Note: The rates are presented qualitatively based on comparative studies. Specific kinetic parameters would require further dedicated enzymatic studies.
Experimental Protocols for In Vitro this compound Metabolism Studies
The following sections detail the methodologies for key experiments in the study of in vitro this compound metabolism.
Preparation of Liver Microsomes
Liver microsomes are a sub-cellular fraction rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Materials:
-
Fresh liver tissue from the species of interest
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)
-
Centrifuge (refrigerated)
-
Ultracentrifuge
-
Homogenizer (e.g., Potter-Elvehjem)
Procedure:
-
Excise the liver immediately after euthanasia and place it in ice-cold homogenization buffer.
-
Mince the liver tissue and homogenize in 3-4 volumes of ice-cold buffer.
-
Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Carefully collect the supernatant (S9 fraction) and centrifuge it at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and store at -80°C until use.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or Lowry assay).
In Vitro Incubation with Liver Microsomes
This procedure outlines the incubation of this compound with liver microsomes to assess its metabolic fate.
Materials:
-
Liver microsomes (from the species of interest)
-
This compound solution (in a suitable solvent like DMSO or methanol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Water bath or incubator set to 37°C
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
Procedure:
-
Prepare an incubation mixture containing the liver microsomes (typically 0.5-1.0 mg/mL protein), incubation buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the this compound solution to the incubation mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Collect the supernatant for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the separation and quantification of this compound and its metabolites.
Instrumentation:
-
HPLC system with a UV or diode array detector
-
C18 reverse-phase column
Mobile Phase (Example):
-
A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact composition should be optimized for the specific separation.
Procedure:
-
Inject the supernatant from the in vitro incubation onto the HPLC column.
-
Elute the compounds using the optimized mobile phase.
-
Monitor the eluent at a suitable wavelength (e.g., 290-300 nm) for the detection of this compound and its metabolites.
-
Identify and quantify the parent drug and its metabolites by comparing their retention times and peak areas with those of authentic standards.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.
Metabolic Pathway of this compound
References
- 1. jfda-online.com [jfda-online.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 6. In vitro this compound transformation by sheep and cattle ruminal fluids and metabolism by hepatic subcellular fractions from different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative microsomal oxidation of this compound and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Febantel: A Technical Guide to its Conversion to Fenbendazole and Oxfendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febantel, a widely used anthelmintic agent in veterinary medicine, is a prodrug that requires metabolic activation to exert its therapeutic effects. This technical guide provides an in-depth exploration of the biotransformation of this compound into its pharmacologically active metabolites, fenbendazole and oxfendazole. Understanding the intricacies of this conversion is paramount for optimizing drug efficacy, ensuring animal safety, and guiding further research and development in anthelmintic therapies. This document details the metabolic pathways, presents quantitative data from various species, outlines key experimental protocols, and provides visual representations of the core processes.
Metabolic Pathways of this compound
The metabolic conversion of this compound is a complex process primarily occurring in the liver. The biotransformation involves two main pathways leading to the formation of fenbendazole and oxfendazole, which are themselves interconvertible benzimidazole anthelmintics.
Pathway 1: Cyclization to Fenbendazole
The primary metabolic route for this compound involves a cyclization reaction. In this process, the this compound molecule undergoes an intramolecular condensation, leading to the formation of the benzimidazole ring structure characteristic of fenbendazole. This conversion is a critical step in the activation of the prodrug.
Pathway 2: Oxidation and Cyclization to Oxfendazole
Concurrently, this compound can undergo oxidation at the sulfur atom, forming this compound sulfoxide. This intermediate is then subject to hydrolytic cleavage and subsequent cyclization to yield oxfendazole, the sulfoxide metabolite of fenbendazole.
Interconversion of Fenbendazole and Oxfendazole
Once formed, fenbendazole and oxfendazole exist in a dynamic equilibrium within the body. Fenbendazole can be oxidized to oxfendazole, and conversely, oxfendazole can be reduced back to fenbendazole. This interconversion contributes to the sustained anthelmintic activity of the parent drug. The liver, specifically the microsomal enzyme systems, is the primary site for these metabolic transformations.[1]
Metabolic conversion pathways of this compound.
Quantitative Pharmacokinetic Data
The rate and extent of this compound's conversion to its active metabolites, as well as the subsequent pharmacokinetics of these compounds, vary across different animal species. The following tables summarize key pharmacokinetic parameters following oral administration of this compound or its metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| This compound | 15 | 2 - 120 | 2 - 120 | - |
| Fenbendazole | 15 | 10 - 600 | 10 - 600 | - |
| Oxfendazole | 15 | 4 - 240 | 4 - 240 | - |
| Data from a bioequivalence study in healthy dogs. The ranges represent the linear concentration range of the analytical method. |
Table 2: Pharmacokinetic Parameters of Fenbendazole and Oxfendazole in Alpacas after Oral Fenbendazole Administration
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) |
| Fenbendazole | 5 | 0.13 ± 0.05 | 10 (range: 8–12) |
| Oxfendazole | 5 | 0.14 ± 0.05 | 24 ± 7 (range: 12–48) |
Table 3: Pharmacokinetic Parameters of Fenbendazole and its Metabolites in Pigs after Oral Fenbendazole Administration
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Bioavailability (%) |
| Fenbendazole | 1 | 0.07 | 3.75 | 27.1 |
| Oxfendazole was the major plasma metabolite, accounting for two-thirds of the total AUC. |
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol outlines the general procedure for studying the metabolism of this compound using liver microsomes, a common in vitro model to investigate drug biotransformation.
1. Preparation of Liver Microsomes:
-
Sacrifice the animal and excise the liver.
-
Immediately rinse the liver with ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[2]
-
Mince the liver and homogenize in 4 volumes of ice-cold buffer using a Potter-Elvehjem homogenizer.[3][4]
-
Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[1][2]
-
Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[1][2]
-
Discard the supernatant and resuspend the microsomal pellet in buffer. The protein concentration should be determined (e.g., using a Bradford assay).
-
Microsomes can be used immediately or stored at -80°C.
2. In Vitro Incubation Assay:
-
Thaw the liver microsomes on ice.
-
Prepare an incubation mixture containing:
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
This compound (at a specific concentration, dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]
-
Incubate the reaction at 37°C with gentle agitation for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Collect the supernatant for analysis of this compound and its metabolites.
Experimental workflow for in vitro metabolism of this compound.
Analytical Methodology: UPLC-MS/MS for Quantification
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites in biological matrices.[5][6][7]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of one of the analytes).[5][6][7]
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
For enhanced cleanup, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.
-
LLE Example: After protein precipitation, the supernatant can be subjected to extraction with a water-immiscible organic solvent (e.g., ethyl acetate).[5][6][7]
-
SPE Example: The sample can be loaded onto an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent), washed to remove interferences, and the analytes eluted with a suitable solvent.
-
-
Evaporate the final extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions (Example):
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for these compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, fenbendazole, oxfendazole, and the internal standard are monitored for quantification.
Workflow for the analysis of this compound and its metabolites.
Conclusion
The conversion of the prodrug this compound to its active metabolites, fenbendazole and oxfendazole, is a critical determinant of its anthelmintic efficacy. This technical guide has provided a comprehensive overview of the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols relevant to the study of this biotransformation. The provided diagrams offer a clear visual representation of these complex processes. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the rational design of new anthelmintic agents, the optimization of existing therapies, and the assurance of animal health and welfare.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Molecular Docking Studies of Febantel with Parasite Tubulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febantel, a pro-benzimidazole anthelmintic, is widely utilized in veterinary medicine to combat a broad spectrum of gastrointestinal parasites. Its efficacy is attributed to its in vivo conversion to fenbendazole and oxfendazole, which subsequently target and disrupt the parasite's microtubule network. This guide provides a comprehensive technical overview of the molecular docking studies of this compound's active metabolites with parasite tubulin, a critical target for anthelmintic drug action. We will delve into the mechanism of action, present quantitative data from in silico studies, detail the experimental protocols for computational analyses, and visualize the key processes and pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of parasitology and anthelmintic drug development.
Introduction: The Mechanism of Action of this compound
This compound itself is an inactive compound that undergoes metabolic activation within the host animal.[1] Following oral administration, it is converted into its active metabolites, primarily fenbendazole and oxfendazole.[1] These benzimidazole compounds exert their anthelmintic effect by binding with high affinity to the parasite's β-tubulin subunit.[1][2] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures for various cellular functions, including cell division, motility, and intracellular transport.[1][2] The disruption of the microtubule network ultimately leads to the parasite's death. The selective toxicity of benzimidazoles arises from their significantly higher affinity for parasite β-tubulin compared to mammalian tubulin.
Mechanism of Action Pathway
Figure 1: Mechanism of action of this compound.
Quantitative Data from Molecular Docking Studies
Molecular docking simulations are pivotal in elucidating the binding interactions between a ligand (e.g., fenbendazole) and its target protein (parasite β-tubulin). These studies provide valuable quantitative data, such as binding affinity (measured in kcal/mol) and identify the key amino acid residues involved in the interaction.
Table 1: Binding Affinities of Fenbendazole and Other Benzimidazoles with Parasite β-Tubulin
| Ligand | Parasite Species | β-Tubulin Isotype | Binding Affinity (kcal/mol) | Reference |
| Fenbendazole | Haemonchus contortus | Not Specified | -7.9 to -8.2 | [3] |
| Albendazole | Ancylostoma duodenale | Isotype 1 | -8.55 | [4] |
| Albendazole | Toxocara canis | Isotype A | -8.82 | [4] |
| Albendazole | Necator americanus | Isotype 1 | -7.57 | [4] |
| Mebendazole | Necator americanus | Not Specified | -7.0 | [5] |
Table 2: Key Interacting Amino Acid Residues in Parasite β-Tubulin for Benzimidazole Binding
| Parasite Species | Key Residues | Interacting Benzimidazole | Reference |
| Haemonchus contortus | F167, E198, F200 | General Benzimidazoles | [6] |
| Giardia duodenalis | F167, E198, F200 | Albendazole | [7][8] |
| Ancylostoma duodenale | Y50, E198, C239, K350 | Albendazole | [4] |
| Toxocara canis | E198, Cys239 | Albendazole | [4] |
| Necator americanus | E198, N278, F200 | Albendazole | [4] |
| Caenorhabditis elegans | F200 | General Benzimidazoles | [6][9] |
Experimental Protocols
This section provides a detailed methodology for the key in silico experiments involved in studying the interaction of this compound's metabolites with parasite tubulin.
Homology Modeling of Parasite β-Tubulin
Since the crystal structure of β-tubulin from many parasite species is not available, homology modeling is employed to generate a 3D model.
-
Template Selection: The amino acid sequence of the target parasite β-tubulin is used as a query to search the Protein Data Bank (PDB) for suitable templates with high sequence identity and resolution.
-
Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions.
-
Model Building: A 3D model of the parasite β-tubulin is generated using automated homology modeling servers like SWISS-MODEL.[10][11][12] This involves copying the coordinates of the conserved regions from the template to the target and modeling the loops and side chains of the non-conserved regions.
-
Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation. The quality of the model is then validated using tools that assess its stereochemical properties, such as Ramachandran plots.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
-
Protein and Ligand Preparation: The 3D structure of the parasite β-tubulin model is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of fenbendazole is obtained from a chemical database (e.g., PubChem) and optimized for docking.
-
Grid Box Generation: A grid box is defined around the predicted binding site on the β-tubulin model to specify the search space for the docking algorithm.
-
Docking Simulation: AutoDock Vina is a commonly used software for molecular docking.[13][14][15] It performs a stochastic search to find the best binding pose of the ligand within the defined grid box, evaluating the binding affinity using a scoring function.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.
-
System Preparation: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Simulation Parameters: The simulation is run using a force field (e.g., GROMOS, CHARMM) that defines the potential energy of the system. The simulation is typically performed in multiple steps: energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration, and finally, the production run.
-
Running the Simulation: GROMACS is a widely used software package for performing MD simulations.[1][16][17][18][19]
-
Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex, the root-mean-square deviation (RMSD) of the protein and ligand, and the specific interactions that are maintained throughout the simulation.
In Vitro Validation: Tubulin Polymerization Assay
This assay experimentally validates the inhibitory effect of fenbendazole on tubulin polymerization.[20][21][22][23]
-
Reaction Setup: Purified parasite or bovine tubulin is incubated in a polymerization buffer containing GTP at 37°C.
-
Addition of Inhibitor: Different concentrations of fenbendazole are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.
-
Data Analysis: The rate of polymerization is calculated for each concentration of the inhibitor and compared to the control to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization).
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a structure-based drug design study targeting parasite tubulin.
Figure 2: Workflow for structure-based drug design targeting parasite tubulin.
Conclusion
Molecular docking and other in silico methods are indispensable tools in modern drug discovery, providing detailed insights into the molecular mechanisms of drug action. The studies on this compound and its active metabolites with parasite tubulin have not only elucidated the basis of its anthelmintic activity but also paved the way for the rational design of new, more potent, and selective anthelmintics. The quantitative data on binding affinities and the identification of key interacting residues are crucial for understanding drug resistance mechanisms and for the development of novel compounds that can overcome such resistance. The experimental protocols detailed in this guide offer a roadmap for researchers to conduct similar studies, contributing to the ongoing efforts to combat parasitic diseases.
References
- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 2. scribd.com [scribd.com]
- 3. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 5. Molecular modelling and de novo fragment-based design of potential inhibitors of beta-tubulin gene of Necator americanus from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro selection of Giardia duodenalis for Albendazole resistance identifies a β-tubulin mutation at amino acid E198K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SWISS-MODEL [swissmodel.expasy.org]
- 11. Homology Modelling with SWISS-MODEL - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 12. SWISS-MODEL: homology modelling of protein structures and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. google.com [google.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. youtube.com [youtube.com]
- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
Crystal Structure Analysis of Febantel and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the anthelmintic drug Febantel. It covers the crystallographic data, molecular geometry, and intermolecular interactions, along with detailed experimental protocols for crystal structure determination. Additionally, a workflow for polymorph screening, a critical aspect of pharmaceutical development, is presented. While the crystal structure of this compound is well-documented, this guide also addresses the current landscape of crystallographic data for its synthetic derivatives.
Crystal Structure of this compound
This compound ((N-[2-[(2-methoxyacetyl)amino]-4-(phenylthio)phenyl]-N'-methoxycarbonyl-carbamimidoyl)carbamic acid methyl ester) is a pro-benzimidazole anthelmintic agent. Its efficacy and stability are intrinsically linked to its three-dimensional structure in the solid state.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number 872402 .[1] The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| CCDC Deposition Number | 872402 | [1] |
| Empirical Formula | C₂₀H₂₂N₄O₆S | [2] |
| Formula Weight | 446.48 | [2] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 14.8687 (6) | [3] |
| b (Å) | 7.2434 (2) | [3] |
| c (Å) | 12.5592 (4) | [3] |
| α (°) | 90 | [3] |
| β (°) | 107.5586 (8) | [3] |
| γ (°) | 90 | [3] |
| Volume (ų) | 1289.61 (8) | [3] |
| Z | 4 | [3] |
Note: Detailed atomic coordinates, bond lengths, and angles are available in the Crystallographic Information File (CIF) corresponding to CCDC 872402, which can be accessed via the CCDC website.[4][5][6][7][8][9][10][11]
Molecular Geometry and Intermolecular Interactions
The molecular structure of this compound is characterized by a central phenyl ring substituted with a methoxyacetylamino group and a phenylthio group. A key feature is the guanidino-like moiety with two methoxycarbonyl substituents.
The conformation of the molecule is stabilized by intramolecular hydrogen bonds. In the crystal packing, molecules are linked by a network of intermolecular hydrogen bonds, forming a stable three-dimensional supramolecular architecture.[3] These interactions are crucial for the physical properties of the solid form, including its melting point and dissolution rate.
Crystal Structure of this compound Derivatives
A comprehensive search of the crystallographic literature and databases reveals a notable lack of publicly available single-crystal X-ray diffraction data for synthetic derivatives of this compound. While the crystal structures of its main metabolites, fenbendazole and oxfendazole, are known, studies detailing the synthesis and crystallographic analysis of novel this compound analogs are scarce.[1][12]
This represents a significant gap in the understanding of the structure-activity relationship of this class of compounds and an opportunity for further research. The synthesis and crystallographic analysis of this compound derivatives could provide valuable insights for the design of new anthelmintic agents with improved properties.
Experimental Protocols
The determination of the crystal structure of this compound and the screening for its different polymorphic forms involve several key experimental techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. For the determination of the crystal structure of this compound (CCDC 872402), data was collected on an Oxford Diffraction Xcalibur diffractometer with a Sapphire3 CCD detector using Mo Kα radiation.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for fingerprinting crystalline phases, identifying polymorphs, and assessing the crystallinity of a sample.
Methodology:
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and a divergent beam of X-rays is directed at the sample. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a characteristic fingerprint of the crystalline phases present in the sample. This can be compared to reference patterns to identify the material and its polymorphic form.
Polymorph Screening Workflow
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties. A systematic polymorph screen is essential to identify all possible crystalline forms of a drug substance.
Caption: A workflow diagram for a typical polymorph screening process of an active pharmaceutical ingredient.
Conclusion
The crystal structure of this compound is well-characterized, providing a solid foundation for understanding its physicochemical properties. The detailed crystallographic data, available through the CCDC, is invaluable for computational modeling and solid-state characterization. However, the lack of publicly available crystal structures for its synthetic derivatives highlights a key area for future research. The synthesis of novel this compound analogs and their crystallographic analysis will be crucial for the rational design of next-generation anthelmintic drugs with enhanced efficacy and improved pharmaceutical profiles. The experimental protocols and workflows outlined in this guide provide a framework for researchers in the field to pursue these investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. CCDC CIF [chem.gla.ac.uk]
- 6. web.mit.edu [web.mit.edu]
- 7. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 8. Search - Access Structures [ccdc.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Downloads - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 11. Downloading structure factor data via Access Structures : CCDC Home [support.ccdc.cam.ac.uk]
- 12. Ferrocenyl derivatives of the anthelmintic praziquantel: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Febantel and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat and control gastrointestinal nematode and cestode infections in various animal species, including sheep, cattle, pigs, dogs, and cats.[1][2] It belongs to the pro-benzimidazole class of compounds, meaning it is a precursor that is metabolized in vivo to its pharmacologically active forms.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound and its principal metabolites, fenbendazole and oxfendazole, with a focus on their mechanism of action, pharmacokinetics, efficacy, and safety.
Mechanism of Action
This compound itself possesses some anthelmintic effect through direct neurotoxic action.[3] However, its primary efficacy is attributable to its metabolic conversion to fenbendazole (FBZ) and oxfendazole (OFZ).[3] These benzimidazole metabolites exert their anthelmintic effect by binding to β-tubulin, a structural protein of microtubules in parasitic helminths.[3] This binding disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions, including motility, cell division, and nutrient uptake. The disruption of microtubule-dependent glucose uptake leads to a depletion of glycogen reserves, ultimately resulting in the paralysis and death of the parasite.
Signaling Pathway: Mechanism of Action of this compound Metabolites
Caption: Mechanism of action of this compound's active metabolites.
Pharmacokinetics and Metabolism
Following oral administration, this compound is readily absorbed and rapidly metabolized. The primary metabolic pathway involves cyclization to form fenbendazole, which can then be oxidized to oxfendazole. An alternative pathway involves the oxidation of this compound to its sulfoxide, which then undergoes cyclization to form oxfendazole. Fenbendazole and oxfendazole are interconvertible in vivo.[1]
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active metabolites.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound and its metabolites varies across different animal species. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs (Oral Administration)
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| This compound | 15 mg/kg | ~100 | ~2 | Not Reported | Not Reported | [4] |
| Fenbendazole | 20 mg/kg | 420 ± 50 | 12.67 ± 4.18 | 5830 ± 650 | Not Reported | [5] |
| Oxfendazole | 20 mg/kg (as Fenbendazole) | 310 ± 50 | 15.33 ± 2.81 | 4600 ± 570 | Not Reported | [5] |
Note: The Cmax for this compound in dogs is an approximation based on the graphical data from the cited bioequivalence study.
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Sheep (Oral Administration)
| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Fenbendazole | 5 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | |
| Oxfendazole | 5 mg/kg | 5.50 | 6.6 | 105.28 | 35.04 |
Table 3: Pharmacokinetic Parameters of this compound Metabolites in Cattle (Oral Administration)
| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Fenbendazole | 7.5 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | |
| Oxfendazole | 7.5 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported |
Distribution and Excretion
The liver is the primary site of metabolism for this compound.[6][7] Metabolites are distributed throughout the body and are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[1]
Efficacy
This compound demonstrates high efficacy against a broad range of gastrointestinal nematodes and, in combination with other drugs like praziquantel, against cestodes.
Table 4: Efficacy of this compound against Common Gastrointestinal Nematodes
| Parasite Species | Host | Efficacy (%) | Reference |
| Toxocara canis | Dog | >95 | Not Specified |
| Ancylostoma caninum | Dog | >95 | Not Specified |
| Trichuris vulpis | Dog | >95 | Not Specified |
| Haemonchus contortus | Sheep | >98 | Not Specified |
| Teladorsagia circumcincta | Sheep | >98 | Not Specified |
| Trichostrongylus colubriformis | Sheep | >98 | Not Specified |
Safety and Toxicology
This compound generally has a wide margin of safety in target animal species.
Table 5: Acute Oral Toxicity of this compound
| Species | LD50 (mg/kg) | Reference |
| Mouse | >10,000 | [8] |
| Rat | >10,000 | [1][8] |
Reproductive and Developmental Toxicity
Teratogenic effects, including anophthalmia, microphthalmia, and skeletal deformities, have been observed in rats at high doses (e.g., 100 mg/kg/day).[8][9] The no-observed-adverse-effect level (NOAEL) for teratogenicity in rats has been established at 22-30 mg/kg/day.[8][9]
Experimental Protocols
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of this compound using rat liver microsomes.
Workflow: In Vitro Metabolism of this compound
Caption: Workflow for an in vitro this compound metabolism assay.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final concentration ~0.5 mg/mL), phosphate buffer (pH 7.4), and a solution of this compound in a suitable solvent (e.g., DMSO, final concentration ≤1%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Termination of Reaction: Immediately terminate the reaction in the collected aliquots by adding a quenching solution, such as cold acetonitrile, to precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of this compound and its metabolites using a validated analytical method, such as UPLC-MS/MS.
In Vivo Teratogenicity Study in Rats (Adapted from OECD Guideline 414)
This protocol provides a framework for evaluating the developmental toxicity of this compound in rats.
Workflow: Rat Teratogenicity Study
Caption: Experimental workflow for a teratogenicity study in rats.
Methodology:
-
Animal Selection and Mating: Use healthy, nulliparous female rats of a standard strain. Time-mate the females, and the day of sperm detection is designated as gestation day 0.
-
Group Allocation and Dosing: Randomly assign pregnant females to at least three dose groups and a control group. Administer this compound orally (e.g., by gavage) daily from gestation day 6 to 15. The dose levels should be selected to establish a dose-response relationship, with the highest dose inducing some maternal toxicity but not mortality.
-
Maternal Observations: Observe the dams daily for clinical signs of toxicity. Record body weight at regular intervals.
-
Terminal Sacrifice and Examination: On gestation day 20, euthanize the dams and perform a thorough necropsy.
-
Uterine and Fetal Examination: Examine the uterus for the number of corpora lutea, implantations, and resorptions. Examine each fetus for viability, weight, and external, visceral, and skeletal malformations.
Fecal Egg Count Reduction Test (FECRT) in Sheep
The FECRT is a standard method to evaluate the efficacy of an anthelmintic in vivo.
Workflow: Fecal Egg Count Reduction Test (FECRT)
Caption: Workflow for a Fecal Egg Count Reduction Test.
Methodology:
-
Animal Selection: Select a group of sheep with naturally acquired gastrointestinal nematode infections, confirmed by fecal egg counts.
-
Pre-treatment Sampling: On day 0, collect individual fecal samples from each sheep.
-
Treatment: Administer this compound orally at the recommended dose. An untreated control group should be maintained.
-
Post-treatment Sampling: At a specified time post-treatment (typically 10-14 days), collect individual fecal samples from all sheep again.
-
Fecal Egg Counting: Determine the number of nematode eggs per gram of feces (EPG) for each sample using a standardized technique, such as the McMaster method.
-
Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group or the pre-treatment counts.
Analytical Methodology: UPLC-MS/MS for Plasma Analysis
A sensitive and specific UPLC-MS/MS method is crucial for pharmacokinetic studies.
Workflow: UPLC-MS/MS Analysis of Plasma Samples
Caption: Workflow for the analysis of this compound and its metabolites in plasma.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: To a plasma sample, add a protein precipitating agent like acetonitrile.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the analytes.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a UPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of this compound and its metabolites.
-
Conclusion
This compound is an effective pro-drug anthelmintic that is rapidly converted to its active metabolites, fenbendazole and oxfendazole. These metabolites disrupt microtubule formation in parasites, leading to their death. The pharmacokinetic profile of this compound varies among species, and it is generally considered safe at therapeutic doses. However, the potential for teratogenicity at high doses necessitates careful consideration in pregnant animals. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 5. Pharmacokinetics of fenbendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative microsomal oxidation of this compound and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro this compound transformation by sheep and cattle ruminal fluids and metabolism by hepatic subcellular fractions from different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 9. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note: High-Throughput Quantification of Febantel in Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Febantel and its active metabolites, Fenbendazole and Oxfendazole, in plasma. The described method is ideal for pharmacokinetic studies, bioequivalence assessments, and drug metabolism research. The protocol employs a simple yet effective sample preparation technique combining protein precipitation (PP) and liquid-liquid extraction (LLE), ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. This method has been validated according to regulatory guidelines, demonstrating high precision, accuracy, and linearity over a wide concentration range.
Introduction
This compound is a broad-spectrum anthelmintic agent widely used in veterinary medicine. It is a pro-drug that is metabolized in vivo to its active metabolites, Fenbendazole and Oxfendazole, which exert the anthelmintic effect.[1][2][3] Accurate quantification of this compound and its metabolites in plasma is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and assessing bioequivalence of different formulations.[4][5] This application note provides a detailed protocol for a validated UPLC-MS/MS method for the simultaneous determination of this compound, Fenbendazole, and Oxfendazole in plasma, suitable for high-throughput analysis in a research or drug development setting.[4][6]
Experimental Protocols
Materials and Reagents
-
This compound, Fenbendazole, Oxfendazole, and Fenbendazole-d3 (Internal Standard, IS) reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Ammonia solution (1 M)
-
Dimethylformamide (DMF)
-
Ultrapure water
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Centrifuge capable of 12,000 r/min and 4°C[6]
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes and tips
-
0.22 µm syringe filters
Sample Preparation
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (200 ng/mL Fenbendazole-d3).[6]
-
Vortex for 10 seconds.[6]
-
Add 50 µL of 1 M ammonia solution and 50 µL of DMF.[6]
-
Vortex for 30 seconds.[6]
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate.[6]
-
Vortex for 5 minutes.[6]
-
Centrifuge at 12,000 r/min for 7 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube.[6]
-
To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate.[6]
-
Vortex for 5 minutes and centrifuge at 12,000 r/min for 10 minutes at 4°C.[6]
-
Combine the second supernatant with the first one.[6]
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 500 µL of acetonitrile:water (1:1, v/v) followed by 500 µL of acetonitrile:water (2:8, v/v).[6]
-
Filter the reconstituted sample through a 0.22 µm filter.[6]
-
Inject 5 µL into the UPLC-MS/MS system.[6]
UPLC-MS/MS Conditions
| Parameter | Value |
| Column | UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A gradient program should be optimized for best separation. A typical gradient starts at a low percentage of mobile phase B, increases to a high percentage to elute the analytes, and then returns to initial conditions for equilibration. |
| Total Run Time | 9.0 minutes |
Mass Spectrometry Conditions [5][6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.0 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 150°C) |
| Desolvation Temperature | Optimized for the specific instrument (e.g., 500°C) |
| Cone Gas Flow | Optimized for the specific instrument (e.g., 150 L/h) |
| Desolvation Gas Flow | Optimized for the specific instrument (e.g., 1000 L/h) |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 447.2 | 310.1 | Optimized | Optimized |
| Fenbendazole | 300.1 | 268.1 | Optimized | Optimized |
| Oxfendazole | 316.1 | 284.1 | Optimized | Optimized |
| Fenbendazole-d3 (IS) | 303.1 | 271.1 | Optimized | Optimized |
Note: Cone voltage and collision energy need to be optimized for the specific instrument used to achieve the best sensitivity.
Data Presentation
Method Validation Summary
The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.[6]
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [5][6][8]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 2 - 120 | >0.99 | 2 |
| Fenbendazole | 10 - 600 | >0.99 | 10 |
| Oxfendazole | 4 - 240 | >0.99 | 4 |
Table 2: Precision and Accuracy [5][6]
| Analyte | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ, L, M, H QC | 2.47 - 14.26 | 4.65 - 12.75 | 90.66 - 101.73 |
| Fenbendazole | LLOQ, L, M, H QC | 1.87 - 5.56 | 3.06 - 5.36 | 98.70 - 100.90 |
| Oxfendazole | LLOQ, L, M, H QC | 1.08 - 11.33 | 3.74 - 9.12 | 98.13 - 106.94 |
| (L, M, H QC represent low, medium, and high-quality control samples) |
Table 3: Recovery and Matrix Effect [6]
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| This compound | >90 | Not significant |
| Fenbendazole | >90 | Not significant |
| Oxfendazole | >90 | Not significant |
| Fenbendazole-d3 (IS) | >90 | Not significant |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification in plasma.
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active metabolites.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its active metabolites in plasma.[4][5][6] The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The method has been thoroughly validated and meets the requirements for bioanalytical method validation.[6]
References
- 1. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 5. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Method for Simultaneous Estimation of Febantel, Praziquantel, and Pyrantel Pamoate in a Combined Dosage Form
Introduction
Febantel is a broad-spectrum anthelmintic agent frequently used in veterinary medicine in combination with other parasiticides like praziquantel and pyrantel pamoate to treat a wide range of intestinal parasites in companion animals. The simultaneous estimation of these active pharmaceutical ingredients (APIs) in a single dosage form is crucial for ensuring the quality, efficacy, and safety of the final product. This application note details a simple, rapid, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the concurrent determination of this compound, praziquantel, and pyrantel pamoate in tablet formulations.
Principle
The method employs a C18 stationary phase and an isocratic mobile phase to achieve effective separation of the three active compounds. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are carried out using a UV-Vis detector at a wavelength where all three compounds exhibit significant absorbance.
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound, Praziquantel, and Pyrantel Pamoate reference standards of known purity.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to 3.0 using orthophosphoric acid.[1][2][3][4]
-
Sample: Combined tablet dosage form containing this compound, Praziquantel, and Pyrantel Pamoate.
2. Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and the optimized chromatographic conditions is presented in the table below.
| Parameter | Specification |
| HPLC System | Quaternary pump, Autosampler, Column oven, PDA or UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[1][2][4] |
| Mobile Phase | Buffer: Acetonitrile (60:40 v/v)[2][4] |
| Flow Rate | 1.0 mL/min[2][4] |
| Detection Wavelength | 240 nm[2][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and transfer appropriate amounts of this compound, Praziquantel, and Pyrantel Pamoate reference standards into separate volumetric flasks. Dissolve in a small amount of the mobile phase and then dilute to the mark with the mobile phase to obtain individual stock solutions.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution by pipetting calculated volumes into a volumetric flask and diluting with the mobile phase to achieve a final concentration within the linear range for each analyte.
4. Preparation of Sample Solution
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active ingredients and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate for a specified time to ensure complete dissolution of the active ingredients.
-
Make up the volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
5. Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Results |
| Linearity Range (µg/mL) | This compound: 18.75-56.25, Praziquantel: 6.25-18.75, Pyrantel Pamoate: 18-54[1][2][3] |
| Correlation Coefficient (r²) | > 0.999 for all compounds |
| Accuracy (% Recovery) | 98-102% for all compounds |
| Precision (% RSD) | < 2% for intraday and interday precision |
| Specificity | No interference from excipients at the retention times of the analytes |
| Retention Time (min) | Praziquantel: ~2.6, Pyrantel Pamoate: ~6.0, this compound: ~8.4[2][3] |
Visualizations
References
Application Notes & Protocols: Developing Animal Models for Febantel Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat gastrointestinal parasites in species such as sheep, cattle, pigs, and dogs.[1][2][3] It is a pro-drug, meaning it is metabolically converted in vivo to its active forms.[2][4] Understanding the pharmacokinetic (PK) profile of this compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens, ensuring efficacy, and assessing safety.[4][5]
These application notes provide a comprehensive guide to developing and utilizing animal models for the pharmacokinetic evaluation of this compound. The protocols outlined below are intended to standardize procedures and enhance the reproducibility of research findings.
Metabolic Pathway of this compound
Upon oral administration, this compound is not pharmacologically active itself. It undergoes extensive first-pass metabolism, primarily in the liver, to be converted into its active metabolites.[1][4][6] The primary metabolic pathway involves the cyclization of this compound to form fenbendazole (FBZ).[1][2] Fenbendazole is then oxidized to oxfendazole (OFZ), also known as fenbendazole sulfoxide.[1][6] Fenbendazole and oxfendazole are metabolically interconvertible.[2] Further oxidation can lead to the formation of the inactive metabolite oxfendazole sulfone.[3][6] Oxfendazole is often considered the metabolite most responsible for the drug's anthelmintic and potential toxicological effects.[2][7]
Caption: Metabolic pathway of this compound to its active metabolites.
Selection of Animal Models
The choice of animal model is a critical step in pharmacokinetic research. Different species can exhibit significant variations in drug metabolism and disposition.[7] Studies on this compound have been conducted in various species, including rats, dogs, sheep, cattle, and pigs.[1][2][8]
-
Rodents (Rats, Mice): Rodent models are commonly used for initial preclinical PK screening due to their small size, low cost, and ease of handling. They are useful for understanding basic absorption and metabolism pathways.[1] However, as monogastric animals, their digestive physiology differs significantly from ruminants.
-
Ruminants (Sheep, Cattle): For drugs intended for use in livestock, ruminant models are essential. The rumen can act as a drug reservoir, slowing down transit time and potentially increasing the dissolution and systemic availability of benzimidazole compounds.[4] Comparative studies have shown that the intestinal absorption and biotransformation of this compound are faster and more active in sheep than in cattle.[8]
-
Canines (Dogs): As a target species for many commercial this compound formulations, the dog is an indispensable model. Bioequivalence and pharmacokinetic studies in dogs are necessary for developing veterinary products for companion animals.[9]
-
Pigs: Pigs are another relevant model, particularly for formulations intended for swine. Studies have shown that the metabolic reaction rates for this compound are rapid in pigs.[7]
Experimental Protocols
The following section details standardized protocols for conducting a pharmacokinetic study of orally administered this compound in a rodent model (rat), which can be adapted for other species.
Caption: General experimental workflow for a this compound PK study.
Animal Preparation and Housing
-
Species: Male Wistar rats (or other appropriate strain).
-
Acclimatization: House animals for at least one week before the experiment under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with free access to standard chow and water.
-
Health Check: Ensure animals are healthy and within an appropriate weight range.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration to minimize variability in gastrointestinal absorption. Water should be available ad libitum.
Drug Administration (Oral Gavage)
This protocol is adapted from standard operating procedures for oral gavage in rodents.[10][11][12]
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended dosing volume is typically 10 mL/kg.[10][11]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size (e.g., 18-20 gauge for adult rats).[11] Measure the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing perforation.[11][12]
-
Restraint: Restrain the rat firmly by scruffing the skin over the shoulders to extend the head and create a straight line through the neck and esophagus.[10][11]
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass smoothly with no resistance.[10][12] If resistance is met, withdraw and try again to avoid tracheal insertion.
-
Administration: Once the needle is correctly placed, slowly administer the calculated dose volume using an attached syringe.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse effects for at least 10-15 minutes and again within 12-24 hours.[10][13]
Blood Sample Collection
Multiple methods exist for serial blood sampling in rats.[14][15][16] The lateral saphenous vein is a common and minimally invasive choice for repeated sampling.[16][17]
-
Time Points: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Restraint: Place the animal in a suitable restraint device.
-
Site Preparation: Shave the area over the lateral saphenous vein on the hind leg.
-
Puncture: Puncture the vein with a sterile needle (e.g., 23-25 gauge).
-
Collection: Collect blood (approx. 100-200 µL) into an anticoagulant-coated tube (e.g., EDTA or heparin).
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Rotation: Alternate between the left and right legs for subsequent samples.
Sample Processing and Analysis
-
Plasma Separation: Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -20°C or lower until analysis.
-
Bioanalytical Method: Quantify the concentrations of this compound, fenbendazole, and oxfendazole in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or tandem mass spectrometry (MS/MS) detection.[9][18]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the plasma matrix.[18]
-
Chromatography: Use a C18 column with a mobile phase typically consisting of an acetonitrile and buffer solution gradient.[19]
-
Detection: Set the UV detector at an appropriate wavelength (e.g., 292 nm) for the analytes.[18]
-
Data Presentation: Comparative Pharmacokinetics
Pharmacokinetic parameters should be calculated using non-compartmental analysis. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). The data below is compiled from published studies.
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Sheep and Cattle after a Single Oral Dose [8]
| Species | Dose (mg/kg) | Metabolite | Cmax (µg/mL) | Tmax (hours) |
| Sheep | 7.5 | Fenbendazole | ~0.30 | ~18 |
| Oxfendazole | ~0.25 | ~24 | ||
| Cattle | 7.5 | Fenbendazole | ~0.15 | ~30 |
| Oxfendazole | ~0.10 | ~48 |
Data are approximate values derived from graphical representations in the cited source.
Table 2: Pharmacokinetic Parameters in Beagle Dogs After a Single Oral Dose of a Compound this compound Tablet [9]
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (0-30h) (ng·h/mL) |
| This compound | ~15 | 39.51 ± 22.86 | 2.50 ± 1.62 | 163.60 ± 91.22 |
| Fenbendazole | (from FBT) | 169.65 ± 58.75 | 7.92 ± 6.00 | 2009.61 ± 726.79 |
| Oxfendazole | (from FBT) | 185.39 ± 46.12 | 11.29 ± 6.64 | 2901.65 ± 787.05 |
Values are presented as mean ± standard deviation.
Conclusion
The development of robust animal models is fundamental to understanding the pharmacokinetic properties of this compound. Rodent models are suitable for initial screening, while target species models such as canines, sheep, and cattle are necessary for final product development and regulatory approval.[5][8][9] Adherence to detailed and standardized protocols for drug administration, sample collection, and bioanalysis is critical for generating high-quality, reproducible data. The information and protocols provided herein serve as a comprehensive resource for researchers aiming to conduct effective pharmacokinetic studies of this compound.
References
- 1. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fao.org [fao.org]
- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. Comparative microsomal oxidation of this compound and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of this compound and its metabolites in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 15. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 17. scispace.com [scispace.com]
- 18. A high performance liquid chromatographic method for the determination of this compound and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
In Vitro Efficacy of Febantel and its Metabolites: Application Notes and Protocols for Cell Culture Models
Introduction
Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine. It functions as a prodrug, meaning it is metabolically converted within the host organism into its active forms.[1][2][3] The primary active metabolites are fenbendazole (FBZ) and oxfendazole (OFZ), which belong to the benzimidazole class of compounds.[1][2][3][4] The liver is the main site for this biotransformation, which involves cyclization to form fenbendazole and subsequent oxidation to oxfendazole.[2][3]
The anthelmintic and potential anticancer activities of the benzimidazole family, including fenbendazole, are primarily attributed to their ability to disrupt microtubule polymerization by binding to β-tubulin.[1][5][6][7] This interference with microtubule function leads to impaired glucose uptake, cell cycle arrest, and ultimately, apoptosis in target cells.[1][5][7][8][9]
Due to its nature as a prodrug, direct in vitro efficacy studies on this compound using cell culture models are scarce. The majority of research focuses on the cytotoxic and antiproliferative effects of its active metabolite, fenbendazole. These application notes and protocols, therefore, center on the established in vitro efficacy of fenbendazole, providing a framework for researchers interested in the biological effects of this compound's active forms.
Application Notes
1. Anticancer Research:
Fenbendazole has demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines in vitro.[5][8] Its mechanism of action, involving microtubule disruption, makes it a subject of interest for cancer therapy research.[1][5][6] Cell culture models are invaluable for:
-
Determining the half-maximal inhibitory concentration (IC50) of fenbendazole across different cancer types.
-
Investigating the molecular mechanisms of fenbendazole-induced cell death, including apoptosis and cell cycle arrest.[5][8][9]
-
Studying its effects on cellular morphology and microtubule structure through immunofluorescence microscopy.
-
Assessing its potential to overcome drug resistance in cancer cells.[5]
2. Antiparasitic and Antifungal Research:
While this compound is used against gastrointestinal nematodes and Giardia, in vitro cell culture studies for these applications are less common than for cancer. However, the active metabolite fenbendazole has shown efficacy against various pathogens in culture. For instance, fenbendazole exhibits potent inhibitory effects against Cryptococcus neoformans and C. gattii at low concentrations with low toxicity to mammalian cells.[10] Cell-based assays can be used to:
-
Determine the minimum inhibitory concentration (MIC) against fungal pathogens.[10]
-
Evaluate the efficacy against protozoan trophozoites, such as Giardia, in culture.
-
Study the synergistic effects when combined with other antimicrobial agents.
Quantitative Data: In Vitro Efficacy of Fenbendazole
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for fenbendazole in various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population over a specified time period.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 24 | 1.30 | [8] |
| 48 | 0.44 | [8] | ||
| 72 | 0.38 | [8] | ||
| SKOV3 | Ovarian Cancer | 24 | 2.83 | [8] |
| 48 | 1.05 | [8] | ||
| 72 | 0.89 | [8] |
Note: IC50 values can vary depending on the specific assay, cell density, and other experimental conditions.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol provides a general guideline for the culture of adherent mammalian cell lines. Specific media and conditions should be optimized for the cell line of interest.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate for a few minutes until cells detach.
-
Neutralize the trypsin by adding fresh medium containing FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Plate the cells at the desired density in new culture vessels.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
96-well cell culture plates
-
Fenbendazole stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of fenbendazole in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
Replace the medium in the wells with the medium containing different concentrations of fenbendazole. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with fenbendazole.
Materials:
-
6-well cell culture plates
-
Fenbendazole
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with fenbendazole at the desired concentration (e.g., near the IC50 value) for a specific duration (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Metabolic pathway of this compound to its active metabolites.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Fenbendazole's mechanism of action leading to apoptosis.
References
- 1. zartochealth.com [zartochealth.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. 916. This compound, fenbendazole, and oxfendazole (WHO Food Additives Series 41) [inchem.org]
- 4. Bone marrow toxicity associated with this compound administration in a dog: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. Fenbendazole as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome analysis reveals the anticancer effects of fenbendazole on ovarian cancer: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
Application Note: Investigating the Efficacy of Febantel Against Feline Giardiasis
An extensive review of current literature provides a robust framework for developing a protocol to study Febantel's effect on Giardia species in kittens. The following application notes and protocols are designed for researchers, scientists, and drug development professionals, incorporating detailed methodologies, data presentation standards, and mandatory visualizations as requested.
Introduction Giardia is a significant protozoan parasite causing intestinal disease, particularly in kittens where it can lead to diarrhea, weight loss, and poor growth.[1][2][3] While no drug is officially approved for treating feline giardiasis in the United States, several have been used with varying efficacy, including this compound.[4] this compound is a pro-benzimidazole, meaning it is an inactive precursor that is metabolized within the host into active anthelmintic compounds.[5][6] Upon oral administration, this compound is converted into fenbendazole and oxfendazole.[7][8][9] These active metabolites exert their effect by binding to the parasite's β-tubulin, which disrupts the formation of microtubules.[6][10] This interference with essential cellular structures leads to impaired nutrient uptake, energy metabolism, and ultimately, the death of the parasite.[6] This document provides a comprehensive protocol for evaluating the clinical efficacy and cellular effects of this compound on Giardia species in kittens.
Data Presentation Quantitative data from efficacy studies should be summarized for clear interpretation and comparison. The following tables serve as templates for presenting results from the proposed experimental protocols.
Table 1: Example Data Summary for In Vivo Efficacy Trial
| Treatment Group | Dosage of this compound (mg/kg/day) | Duration (days) | Pre-Treatment Mean Cysts Per Gram (CPG) of Feces (±SD) | Post-Treatment Mean Cysts Per Gram (CPG) of Feces (±SD) | Percent Reduction in Cyst Shedding (%) |
|---|---|---|---|---|---|
| Placebo Control | 0 | 5 | 1,250,000 (± 310,000) | 1,225,000 (± 295,000) | 2.0 |
| This compound Low Dose | 37.8 | 5 | 1,310,000 (± 280,000) | 15,000 (± 5,500) | 98.9 |
| this compound High Dose | 56.5 | 5 | 1,280,000 (± 350,000) | 0 | 100 |
Note: Dosages are based on previously reported experimental studies.[7][11]
Table 2: Example Data Summary for In Vitro Susceptibility Assay
| Active Metabolite | IC₅₀ (µM) | IC₉₀ (µM) |
|---|---|---|
| Fenbendazole | 0.08 | 0.25 |
| Oxfendazole | 0.11 | 0.34 |
| Metronidazole (Control) | 0.45 | 1.50 |
Experimental Protocols
Adherence to established guidelines for evaluating the efficacy of anthelmintics in companion animals is crucial for study validity and reproducibility.[12][13][14]
Protocol 1: In Vivo Efficacy of this compound in Experimentally Infected Kittens
Objective: To determine the efficacy of this compound in reducing or eliminating Giardia cyst shedding in kittens following experimental infection.
Materials:
-
Clinically healthy, specific-pathogen-free (SPF) kittens, 8-12 weeks of age.
-
Viable Giardia cysts from a characterized feline isolate.
-
This compound formulation (e.g., tablets or suspension). A combination product containing this compound is often used.[7][15][16]
-
Placebo control matching the formulation of the test article.
-
Fecal diagnostic tools: Zinc sulfate flotation solution, microscope, slides, hemocytometer.
-
Direct immunofluorescence assay (DFA) kits for Giardia cyst detection and quantification.[17][18]
-
Appropriate animal housing that prevents cross-contamination.
Methodology:
-
Animal Selection and Acclimation: House kittens individually to prevent cross-infection. Acclimate them for 7-10 days before the study begins. Confirm all kittens are negative for Giardia cysts and antigens using both centrifugal fecal flotation and a sensitive ELISA or DFA test.[3][4]
-
Experimental Infection: Inoculate each kitten orally with a standardized dose of viable Giardia cysts (e.g., 1 x 10⁵ cysts).
-
Pre-Patent Period and Verification: Monitor kittens daily. The pre-patent period for Giardia in cats can be as short as 5 days.[4] Begin fecal examination for cyst shedding at day 5 post-inoculation (PI). Consistent cyst shedding must be established before treatment initiation.
-
Randomization and Group Allocation: Once kittens are consistently shedding cysts, randomly assign them to treatment groups (e.g., Placebo, Low-Dose this compound, High-Dose this compound). A minimum of 6-8 animals per group is recommended.
-
Treatment Administration: Administer the assigned dose of this compound or placebo orally once daily for 5 consecutive days. Dosages of 37.8 mg/kg and 56.5 mg/kg have been studied.[7][11]
-
Post-Treatment Monitoring and Fecal Analysis:
-
Collect fecal samples from each kitten daily from the start of treatment until at least 10-14 days after the final dose.
-
Quantify the number of Giardia cysts per gram of feces using a direct immunofluorescence assay (DFA), which is considered a gold standard for quantification.[17][18] Centrifugal flotation can also be used, but DFA offers higher sensitivity.[17]
-
Record clinical signs daily, especially stool consistency (e.g., soft, watery, mucoid) and general demeanor.[1][2]
-
-
Data Analysis: Calculate the geometric mean cyst counts for each group at each time point. Efficacy is determined by calculating the percent reduction in mean cyst counts in the treated groups compared to the placebo group.
Protocol 2: In Vitro Susceptibility of Giardia Trophozoites to this compound Metabolites
Objective: To determine the direct effect of this compound's active metabolites, fenbendazole and oxfendazole, on the viability and growth of Giardia trophozoites in culture.
Materials:
-
Axenically cultured Giardia lamblia (or other relevant species) trophozoites (e.g., ATCC strain WB clone C6).[19]
-
Modified TYI-S-33 culture medium, supplemented with bovine serum and bile.[20][21]
-
Fenbendazole and oxfendazole analytical standards.
-
96-well sterile microtiter plates.
-
Cell viability reagent (e.g., Resazurin or CellTiter-Glo®).
-
Microplate reader (fluorometer or luminometer).
-
Anaerobic incubation system or microaerophilic conditions at 37°C.[19]
Methodology:
-
Trophozoite Cultivation: Grow Giardia trophozoites in TYI-S-33 medium in culture tubes or flasks until they reach the logarithmic growth phase.[20][21]
-
Drug Plate Preparation: Prepare serial dilutions of fenbendazole and oxfendazole in culture medium. Dispense these dilutions into the wells of a 96-well plate. Include wells for a negative control (medium only) and a vehicle control (medium with the drug solvent, e.g., DMSO).
-
Assay Inoculation: Detach trophozoites from the culture flask by chilling on ice for 15-20 minutes.[19] Count the viable trophozoites using a hemocytometer and adjust the concentration. Add a standardized number of trophozoites (e.g., 1 x 10⁴ cells/well) to each well of the drug plate.
-
Incubation: Incubate the plate under appropriate microaerophilic conditions at 37°C for 48 hours.
-
Viability Assessment: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition: Read the plate using a microplate reader to measure the signal (fluorescence or luminescence).
-
Data Analysis: Normalize the data against the control wells. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC₅₀) and 90% inhibitory concentration (IC₉₀) for each metabolite.
Mandatory Visualizations
Caption: Workflow for in vivo and in vitro Giardia studies.
Caption: Mechanism of action for this compound against Giardia.
References
- 1. smalldoorvet.com [smalldoorvet.com]
- 2. Giardia in Cats: Symptoms, Causes, and Treatment | PetMD [petmd.com]
- 3. Giardia in Cats | VCA Animal Hospitals [vcahospitals.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 6. parasitipedia.net [parasitipedia.net]
- 7. Efficacy of a combination of this compound, pyrantel, and praziquantel for the treatment of kittens experimentally infected with Giardia species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 916. This compound, fenbendazole, and oxfendazole (WHO Food Additives Series 41) [inchem.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Treating Giardiasis in Kittens [cliniciansbrief.com]
- 12. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. World association for the advancement of veterinary parasitology (WAAVP) guideline for the evaluation of the efficacy of anthelmintics in food-producing and companion animals: general guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of a combination of this compound, pyrantel, and praziquantel for the treatment of kittens experimentally infected with Giardia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of Giardia cysts and Cryptosporidium oocysts in fecal samples by direct immunofluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Testing and Diagnosis for Giardia Infection | Giardia | CDC [cdc.gov]
- 19. Modeling Long-Term Host Cell-Giardia lamblia Interactions in an In Vitro Co-Culture System | PLOS One [journals.plos.org]
- 20. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Use of Febantel in Gastrointestinal Nematode Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of febantel, a broad-spectrum anthelmintic, in the research of gastrointestinal (GI) nematodes in livestock. This document includes summaries of efficacy data, detailed experimental protocols for both in vivo and in vitro studies, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a pro-benzimidazole anthelmintic used in veterinary medicine to treat and control infections caused by gastrointestinal roundworms and tapeworms in livestock such as cattle, sheep, and pigs, as well as in companion animals.[1][2] Following oral administration, this compound is metabolized in the host animal into its active metabolites, primarily fenbendazole and oxfendazole.[1][2][3] These active compounds exert their anthelmintic effect by binding to β-tubulin, a structural protein of microtubules in the parasite's cells. This binding disrupts microtubule-dependent processes, such as glucose uptake and intracellular transport, ultimately leading to energy depletion, paralysis, and expulsion of the parasite.[1][4]
Data Presentation: Efficacy of this compound Against Gastrointestinal Nematodes
The following tables summarize the efficacy of this compound against various gastrointestinal nematodes in different livestock species based on findings from several research studies.
Table 1: Efficacy of this compound in Cattle
| Nematode Species | Stage | Dosage | Efficacy (%) | Reference |
| Ostertagia spp. | Adult | 5.0 mg/kg | 88.6 | [5] |
| Cooperia spp. | Adult | 5.0 mg/kg | 97.7 | [5] |
| Trichostrongylus spp. | Adult | 5.0 mg/kg | 98.2 | [5] |
| Oesophagostomum spp. | Adult | 5.0 mg/kg | 100 | [5] |
| Bunostomum phlebotomum | Adult | 5.0 mg/kg | 100 | [5] |
| Nematodirus spp. | Adult | 5.0 mg/kg | 100 | [5] |
| Trichuris discolor | Adult | 5.0 mg/kg | 69 | [6][7] |
| Haemonchus placei | Adult | 5, 7.5, 10 mg/kg | 97 - 100 | [8] |
| Trichostrongylus axei | Adult | 5, 7.5, 10 mg/kg | 97 - 100 | [8] |
| Ostertagia ostertagi | Adult | 5, 7.5, 10 mg/kg | 93 - 98 | [8] |
| Ostertagia ostertagi | Larvae | 5, 7.5, 10 mg/kg | 61 - 96 | [8] |
| Ostertagia ostertagi | Inhibited EL4 | 5.0 mg/kg | 34.8 | [9][10] |
| Dictyocaulus viviparus | Adult | 5.0 mg/kg | 90.6 | [9][10] |
Table 2: Efficacy of this compound in Sheep
| Nematode Species | Stage | Dosage | Efficacy (%) | Reference |
| Haemonchus contortus | Larval & Adult | 5.0 mg/kg | 100 | [11][12] |
| Trichostrongylus colubriformis | Larval & Adult | 5.0 mg/kg | 100 | [11][12] |
| Oesophagostomum columbianum | Larval & Adult | 5.0 mg/kg | 100 | [11][12] |
| Ostertagia circumcincta | Larval & Adult | 5.0 mg/kg | 100 | [11][12] |
| Bunostomum trigonocephalum | Larval & Adult | 5.0 mg/kg | 100 | [11][12] |
| Haemonchus contortus | 4th, pre-adult 5th, Adult | 5.0 & 7.5 mg/kg | 98.5 - 100 | [13] |
| Ostertagia circumcincta | 4th, pre-adult 5th, Adult | 5.0 & 7.5 mg/kg | 98.5 - 100 | [13] |
| Trichostrongylus colubriformis | 4th, pre-adult 5th, Adult | 5.0 & 7.5 mg/kg | 98.5 - 100 | [13] |
| Bunostomum trigonocephalum | 4th, pre-adult 5th, Adult | 5.0 & 7.5 mg/kg | 98.5 - 100 | [13] |
| Oesophagostomum columbianum | 4th, pre-adult 5th, Adult | 5.0 & 7.5 mg/kg | 98.5 - 100 | [13] |
Table 3: Efficacy of Benzimidazoles (this compound Metabolites) in Swine
| Nematode Species | Anthelmintic | Efficacy (%) | Reference |
| Ascaris suum | Oxibendazole | 100 | [14][15] |
| Hyostrongylus rubidus | Oxibendazole | 100 | [14][15] |
| Oesophagostomum dentatum | Oxibendazole | 99.65 | [14][15] |
| Trichuris suis | Oxibendazole | 99.20 | [14][15] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's anthelmintic activity is initiated after its metabolic conversion to fenbendazole and oxfendazole. These active metabolites interfere with the cellular functions of the nematode. The primary mechanism involves the binding of these benzimidazole metabolites to the parasite's β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton affects vital cellular processes, including nutrient absorption and cell division, leading to the parasite's death.
Caption: Mechanism of action of this compound in gastrointestinal nematodes.
Experimental Workflow for In Vivo Efficacy Studies
In vivo studies are crucial for evaluating the efficacy of anthelmintics under physiological conditions. A typical workflow involves selecting infected animals, treating them with the test compound, and then assessing the reduction in parasite load.
Caption: Workflow for an in vivo this compound efficacy study.
Experimental Protocols
In Vivo Efficacy Protocol in Cattle
This protocol is based on methodologies described in studies evaluating this compound's efficacy in naturally infected cattle.[5][6][7][8]
Objective: To determine the efficacy of this compound against adult and larval stages of gastrointestinal nematodes in cattle.
Materials:
-
Naturally infected calves
-
This compound paste or suspension
-
Placebo paste or vehicle
-
Animal weighing scales
-
Fecal collection bags
-
McMaster slides or equivalent for fecal egg counts
-
Saturated salt solution (fecal flotation)
-
Microscope
-
Equipment for necropsy and parasite recovery
Procedure:
-
Animal Selection and Acclimatization:
-
Select a group of calves with naturally acquired gastrointestinal nematode infections, confirmed by fecal egg counts (e.g., >200 eggs per gram).
-
Acclimatize the animals to the study conditions for at least 7 days.
-
-
Group Allocation:
-
Randomly allocate the calves into a treatment group and a control group of equal size (e.g., 10 animals per group). Allocation should be stratified based on pre-treatment fecal egg counts and body weight.
-
-
Pre-Treatment Sampling:
-
Collect individual fecal samples from all animals on Day 0 (day of treatment) to determine baseline fecal egg counts (FEC).
-
-
Treatment Administration:
-
On Day 0, administer this compound to the treatment group at the desired dose (e.g., 5.0 mg/kg body weight) orally.
-
Administer an equivalent volume of a placebo paste or vehicle to the control group.
-
-
Post-Treatment Monitoring:
-
Observe the animals daily for any adverse reactions to the treatment.
-
Collect individual fecal samples from all animals at specified intervals post-treatment (e.g., Day 7, Day 14) to determine post-treatment FEC.
-
-
Necropsy and Worm Burden Assessment:
-
At the end of the study period (e.g., Day 7 or 14 post-treatment), euthanize all animals.
-
Perform a systematic necropsy to recover adult and larval nematodes from the gastrointestinal tract (abomasum, small intestine, large intestine).
-
Identify and count the recovered parasites for each animal.
-
-
Data Analysis:
-
Calculate the Fecal Egg Count Reduction (FECR) using the formula: FECR (%) = [1 - (mean FEC of treatment group post-treatment / mean FEC of control group post-treatment)] x 100
-
Calculate the percentage efficacy based on worm burden reduction: Efficacy (%) = [1 - (mean worm count of treatment group / mean worm count of control group)] x 100
-
In Vitro Egg Hatch Assay (EHA)
This protocol is a standard method for determining the sensitivity of nematode eggs to anthelmintics like benzimidazoles.[16][17]
Objective: To determine the concentration of this compound's active metabolites (or a representative benzimidazole like thiabendazole) that inhibits 50% of nematode eggs from hatching (EC50).
Materials:
-
Fresh fecal samples from infected animals
-
Nematode egg isolation equipment (sieves, centrifuge)
-
Thiabendazole (TBZ) or other benzimidazole as a reference compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
24- or 96-well microtiter plates
-
Incubator (25-27°C)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Nematode Egg Isolation:
-
Isolate nematode eggs from fresh fecal samples using standard sieving and flotation techniques.
-
Wash the isolated eggs thoroughly with deionized water.
-
Suspend the eggs in deionized water to a concentration of approximately 100-200 eggs per 100 µL.
-
-
Preparation of Anthelmintic Solutions:
-
Prepare a stock solution of the test benzimidazole (e.g., thiabendazole) in DMSO.
-
Perform serial dilutions of the stock solution in deionized water to achieve the desired final test concentrations. Include a negative control (deionized water with a corresponding percentage of DMSO) and a positive control if available (a known susceptible or resistant strain).
-
-
Assay Setup:
-
Add the diluted anthelmintic solutions to the wells of a microtiter plate in triplicate.
-
Add the nematode egg suspension to each well.
-
Seal the plates to prevent evaporation.
-
-
Incubation:
-
Incubate the plates at 25-27°C for 48 hours.
-
-
Termination and Counting:
-
After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching and to stain the larvae.
-
Under an inverted microscope, count the number of hatched larvae and unhatched eggs in each well.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of eggs that hatched.
-
Plot the percentage of egg hatch against the logarithm of the drug concentration.
-
Determine the EC50 value (the concentration of the drug that inhibits 50% of the eggs from hatching) using probit or logit analysis.
-
In Vitro Larval Development Test (LDT)
This assay assesses the effect of an anthelmintic on the development of nematode larvae from the first stage (L1) to the third infective stage (L3).
Objective: To determine the concentration of this compound's active metabolites that inhibits 50% of L1 larvae from developing into L3 larvae (EC50).
Materials:
-
Freshly hatched L1 nematode larvae
-
Culture medium (e.g., containing E. coli as a food source)
-
Test anthelmintic (e.g., fenbendazole or oxfendazole)
-
96-well microtiter plates
-
Incubator (25-27°C)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Larval Preparation:
-
Obtain L1 larvae by hatching nematode eggs in water at 25-27°C for 24 hours.
-
-
Assay Setup:
-
Dispense approximately 50-100 L1 larvae in culture medium into each well of a 96-well plate.
-
Add serial dilutions of the test anthelmintic to the wells in triplicate. Include a negative control (culture medium with vehicle).
-
-
Incubation:
-
Incubate the plates at 25-27°C for 6-7 days.
-
-
Termination and Evaluation:
-
Add a drop of Lugol's iodine solution to each well to kill and straighten the larvae.
-
Using an inverted microscope, examine each well and count the number of larvae that have developed to the L3 stage and those that have been inhibited at the L1 or L2 stage.
-
-
Data Analysis:
-
Calculate the percentage of larval development inhibition for each drug concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
-
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Comparative pharmacokinetics of this compound and its metabolites in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. The efficacy of this compound on gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
- 17. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Febantel in Canine Helminth Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of febantel in the study and treatment of canine helminth infections. The information is intended to guide researchers and professionals in designing and executing preclinical and clinical studies involving this anthelmintic agent.
Introduction to this compound
This compound is a broad-spectrum anthelmintic belonging to the pro-benzimidazole class of compounds.[1] Following oral administration in dogs, it is rapidly metabolized in the gastrointestinal tract and liver into its active metabolites, fenbendazole and oxfendazole.[1][2][3][4][5] These metabolites exert their anthelmintic effect by binding to the parasitic tubulin, which disrupts microtubule-dependent processes, leading to impaired glucose uptake and eventual death of the parasite.[1][2][3] this compound is effective against a wide range of gastrointestinal nematodes and, when combined with other drugs like praziquantel and pyrantel pamoate, its spectrum of activity is broadened to include cestodes.[2][6]
Mechanism of Action of this compound
The following diagram illustrates the metabolic activation and mechanism of action of this compound.
Efficacy of this compound in Canine Helminth Infections
This compound has demonstrated high efficacy against a variety of common canine intestinal helminths. The following tables summarize the quantitative data from various studies.
Table 1: Efficacy of this compound Monotherapy
| Helminth Species | Dosage | Duration | Efficacy | Reference |
| Ancylostoma caninum | 15 mg/kg | 3 consecutive days | 100% | [7] |
| Trichuris vulpis | 15 mg/kg | 3 consecutive days | 100% | [7] |
| Toxocara canis | 15 mg/kg | 3 consecutive days | 100% | [7] |
| Toxocara canis | 30 mg/kg (once every 12h, 3 times) | - | 100% (Fecal Egg Count Depression) | [8] |
| Ancylostoma braziliense | Not specified | 3 days | 100% | [9] |
Table 2: Efficacy of this compound in Combination Therapy (this compound, Pyrantel Pamoate, Praziquantel)
| Helminth Species | Dosage (this compound) | Efficacy | Reference |
| Toxocara canis | 15 mg/kg (single dose) | 100% | [10][11][12] |
| Taenia hydatigena | 15 mg/kg (single dose) | 100% | [10][11][12] |
| Toxascaris leonina | 15 mg/kg (single dose) | >97-98% (fecal egg count reduction) | [10][11][12] |
| Uncinaria stenocephala | 15 mg/kg (single dose) | >97-98% (fecal egg count reduction) | [10][11][12] |
| Trichuris vulpis | 15 mg/kg (single dose) | >92% | [10][11][12] |
| Ancylostoma caninum | 10 mg/kg (3 days) | 99.5-100% | [13] |
| Trichuris vulpis | 10 mg/kg (3 days) | 99.5-100% | [13] |
| Toxocara canis | 10 mg/kg (3 days) | 99.5-100% | [13] |
| Dipylidium caninum | 10 mg/kg (3 days) | 99.5-100% | [13] |
| Taenia pisiformis | 10 mg/kg (3 days) | 99.5-100% | [13] |
| Giardia spp. | 26.8-35.2 mg/kg (3 days) | 100% (cyst excretion stopped) | [14] |
| Giardia spp. | 25-35 mg/kg (3 days) | Effective in reducing cyst shedding | [15] |
Experimental Protocols
The following are generalized protocols for conducting efficacy studies of this compound in dogs. These should be adapted based on specific research questions and institutional guidelines.
4.1. Protocol for Evaluating Efficacy Against Naturally Acquired Helminth Infections
This protocol is designed to assess the efficacy of this compound in dogs with existing, naturally acquired intestinal worm infections.
Methodology:
-
Animal Selection: Select a cohort of dogs with naturally acquired helminth infections, confirmed by fecal examination techniques such as zinc sulfate flotation.[14][15]
-
Acclimation and Housing: Acclimate the dogs to the study environment and house them individually to prevent cross-contamination.
-
Group Allocation: Randomly assign dogs to a treatment group (receiving this compound) and a control group (receiving a placebo).[16]
-
Pre-Treatment Fecal Analysis: Collect fecal samples from each dog for three consecutive days prior to treatment to establish a baseline fecal egg count (FEC).
-
Treatment Administration: Administer the this compound formulation orally to the treatment group at the specified dose and duration. The control group receives a placebo.
-
Post-Treatment Fecal Analysis: Collect fecal samples from all dogs at predetermined intervals post-treatment (e.g., days 7, 14, and 21) to determine FEC.
-
Efficacy Calculation: Calculate the Fecal Egg Count Reduction (FECR) percentage using the formula: FECR (%) = [(Pre-treatment FEC - Post-treatment FEC) / Pre-treatment FEC] x 100.
-
Clinical Observation: Monitor dogs daily for any adverse reactions to the treatment.[7]
-
Necropsy (Optional): For a more definitive assessment, dogs may be euthanized at the end of the study, and the gastrointestinal tract examined for the presence of adult worms.[9]
4.2. Protocol for Evaluating Efficacy Against Experimentally Induced Helminth Infections
This protocol is suitable for studies requiring a controlled and uniform infection level across all subjects.
Methodology:
-
Animal Selection and Preparation: Use purpose-bred, parasite-naive dogs (e.g., Beagles).[17] Confirm their parasite-free status through repeated fecal examinations.
-
Experimental Infection: Inoculate each dog with a standardized dose of infective helminth larvae or eggs (e.g., third-stage larvae of Ancylostoma caninum).[17]
-
Prepatent Period: Allow sufficient time for the infection to become patent (i.e., for adult worms to mature and begin shedding eggs). This period varies depending on the parasite species.
-
Confirmation of Infection: Confirm infection and establish baseline FECs through fecal examination.
-
Group Allocation and Treatment: Randomly assign dogs to treatment and control groups and administer this compound or a placebo as described in the natural infection protocol.[17]
-
Post-Treatment Monitoring and Analysis: Follow the same procedures for post-treatment fecal analysis, clinical observation, efficacy calculation, and optional necropsy as outlined in the natural infection protocol.[17]
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed and metabolized. Peak plasma concentrations of its active metabolites, fenbendazole and oxfendazole, are typically reached within 7-9 hours.[3] Excretion occurs primarily through the feces.[1] The bioavailability of benzimidazoles, including the metabolites of this compound, can be increased when administered with food.[18]
Safety and Tolerability
This compound, particularly in combination with pyrantel embonate and praziquantel, is well-tolerated in dogs.[2] In safety studies, single doses of up to five times the recommended dose resulted in only occasional vomiting.[2] However, it is not recommended for use in puppies less than 3 weeks of age or weighing less than 2 lbs.[17][19] Due to teratogenic effects observed at high doses in other species, it is recommended not to use the product in dogs during the first 4 weeks of pregnancy.[2]
Conclusion
This compound is a highly effective and safe anthelmintic for the treatment and control of a wide range of intestinal helminth infections in dogs. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and conduct robust studies to further evaluate its efficacy and applications. The combination of this compound with other anthelmintics, such as pyrantel and praziquantel, provides a broader spectrum of activity and is a common and effective therapeutic strategy.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Pharmacological particulars - WORMclear® Tablets for Dogs [noahcompendium.co.uk]
- 4. Field efficacy of this compound, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. advacarepharma.com [advacarepharma.com]
- 7. Effect of this compound against Ancylostoma caninum and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A field evaluation of treatment with this compound for the control of Toxocara canis in pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound tablets and Vercom paste against gastrointestinal nematodes of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Efficacy of a drug combination of praziquantel, pyrantel embonate, and this compound against helminth infections in dogs. | Semantic Scholar [semanticscholar.org]
- 11. Efficacy of a drug combination of praziquantel, pyrantel embonate, and this compound against helminth infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Anthelmintic efficacy of this compound combined with praziquantel in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of a drug combination of praziquantel, pyrantel pamoate, and this compound against giardiasis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 18. parasitipedia.net [parasitipedia.net]
- 19. vcahospitals.com [vcahospitals.com]
Application Notes and Protocols: Formulation of Febantel for Experimental Oral Administration
Introduction
Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat and control gastrointestinal parasites, including roundworms, hookworms, and whipworms, in various animal species.[1][2][3] It functions as a pro-drug, meaning it is metabolized within the host animal into its active forms, primarily fenbendazole and oxfendazole.[4][5][6] These active metabolites exert their therapeutic effect by inhibiting the polymerization of tubulin, a crucial protein for the formation of microtubules in parasites.[6] This disruption of microtubule-dependent processes, such as glucose uptake, leads to energy depletion and the eventual death of the parasite.[3]
A primary challenge in the experimental application of this compound is its physicochemical properties. It is a crystalline powder that is practically insoluble in water, which complicates the preparation of homogenous and bioavailable formulations for oral administration.[7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively formulate this compound for experimental oral use, ensuring consistent and reliable dosing in a laboratory setting.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for selecting an appropriate formulation strategy. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₂N₄O₆S | [1] |
| Molecular Weight | 446.48 g/mol | [1] |
| Appearance | White or almost white, crystalline powder | [7] |
| Melting Point | 129-130°C | [8] |
| Solubility | - Practically insoluble in water- Soluble in acetone- Slightly soluble in anhydrous ethanol- Soluble in Dimethyl Sulfoxide (DMSO) at 55 mg/mL | [1][7] |
Experimental Protocols
Given this compound's poor water solubility, the most common approach for oral dosing in experimental settings is the preparation of a uniform suspension or the use of a solubilizing agent like DMSO for initial dissolution followed by dilution.
Protocol 1: Preparation of an Aqueous Oral Suspension
This protocol is suitable for administering this compound as a homogenous suspension, which is a widely used method for water-insoluble compounds in preclinical studies. Using a suspending agent is critical to prevent the rapid settling of drug particles.
Materials:
-
This compound powder
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium, 0.5% w/v Methylcellulose, or 0.2% w/v Xanthan gum)
-
Wetting agent (e.g., Glycerol or Tween 80)
-
Vehicle (Purified water or phosphate-buffered saline, PBS)
-
Mortar and pestle
-
Graduated cylinders and beakers
-
Calibrated magnetic stirrer with stir bar or homogenizer
Methodology:
-
Calculate Required Quantities: Determine the total volume of suspension needed and the desired final concentration of this compound (e.g., in mg/mL). Calculate the required mass of this compound powder and suspending agent.
-
Weigh Components: Accurately weigh the this compound powder and the chosen suspending agent.
-
Prepare Suspending Vehicle: If not using a pre-made solution, prepare the vehicle by dissolving the suspending agent in approximately 80% of the final volume of purified water. Mix thoroughly using a magnetic stirrer until fully dissolved. This may require gentle heating for some agents like methylcellulose.
-
Wetting the Active Ingredient: Place the weighed this compound powder into a mortar. Add a small amount of the wetting agent (e.g., a few drops of glycerol or a 1-2% Tween 80 solution in the vehicle) to the powder.
-
Form a Paste: Carefully triturate the powder with the pestle, gradually adding a small volume of the suspending vehicle until a smooth, uniform paste is formed. This step is crucial to ensure individual particles are coated with the vehicle and to prevent clumping.
-
Dilution to Final Volume: Gradually transfer the paste from the mortar into a calibrated beaker or graduated cylinder containing the remainder of the suspending vehicle. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug.
-
Homogenization: Bring the suspension to the final desired volume with the vehicle. Mix continuously with a magnetic stirrer for at least 30 minutes or use a homogenizer to ensure a uniform and fine dispersion of particles.
-
Storage and Administration: Store the suspension in a sealed, labeled container at 2-8°C. Before each administration, vigorously shake or vortex the suspension to ensure homogeneity. The suspension should be continuously stirred during dose aspiration to guarantee uniform dosing.
Protocol 2: Formulation Using a DMSO-Based Stock Solution
For certain experimental designs, solubilizing this compound in DMSO to create a concentrated stock solution is a viable alternative. This stock is then diluted into an aqueous vehicle just before administration. This method can be useful but requires careful consideration of the final DMSO concentration to avoid solvent toxicity.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Vehicle for dilution (e.g., sterile PBS, saline, or corn oil)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Prepare Concentrated Stock: Weigh the required amount of this compound and place it in a sterile vial. Add the calculated volume of DMSO to achieve a high concentration (e.g., 50 mg/mL).[1]
-
Solubilization: Vortex the mixture vigorously. Sonication may be recommended to ensure complete dissolution.[1] The resulting solution should be clear.
-
Storage of Stock Solution: This concentrated stock solution can be stored at -20°C or -80°C for extended periods.[1] It is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.
-
Preparation of Dosing Solution: Shortly before administration, thaw an aliquot of the DMSO stock solution. Dilute the stock with the chosen vehicle (e.g., PBS or corn oil) to the final desired concentration for dosing.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in the administered dose is as low as possible and well-tolerated by the animal model. For mice, the final DMSO concentration should generally be kept below 10%.[1]
-
Control Group: It is critical to include a vehicle control group in the experiment, where animals receive the same final concentration of DMSO in the vehicle without the drug, to account for any potential effects of the solvent.[1]
Quantitative Data and Visualization
Example Oral Suspension Formulations
The following table provides examples of formulation recipes based on Protocol 1.
| Component | Formulation A (10 mg/mL) | Formulation B (25 mg/mL) | Purpose |
| This compound | 100 mg | 250 mg | Active Pharmaceutical Ingredient |
| Methylcellulose | 50 mg | 50 mg | Suspending Agent |
| Tween 80 | 10 µL | 25 µL | Wetting Agent |
| Purified Water | q.s. to 10 mL | q.s. to 10 mL | Vehicle |
Reported Experimental Oral Dosages
The dosage of this compound can vary significantly based on the animal species and the objective of the study.
| Animal Model | Dosage | Context | Reference(s) |
| Rats | 10, 30, 100 mg/kg/day | Developmental toxicity study | [4] |
| Rats | 20, 50, 250 mg/kg/day | 3-month toxicity study | [4][5] |
| Dogs | 20, 60, 180 mg/kg/day | 13-week toxicity study | [4] |
| Cattle | 7.5 mg/kg (single dose) | Residue study (10% suspension) | [9] |
| Sheep | 5.0 mg/kg (single dose) | Residue study (2.5% suspension) | [9] |
| Dogs | 15 mg/kg (single dose) | Efficacy study (in combination) | [10] |
Diagrams of Workflows and Mechanisms
References
- 1. This compound | Parasite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advacarepharma.com [advacarepharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. This compound - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 8. 58306-30-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fao.org [fao.org]
- 10. Field efficacy of this compound, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Impact of Febantel on Microtubule Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Febantel is a broad-spectrum anthelmintic agent belonging to the pro-benzimidazole class. It is metabolically activated in vivo to form fenbendazole (FZ) and oxfendazole (OFZ), which are its primary active metabolites.[1][2][3] These metabolites exert their biological effects by targeting tubulin, the fundamental protein subunit of microtubules. By binding specifically to parasite β-tubulin, fenbendazole and oxfendazole disrupt the dynamic equilibrium of microtubule polymerization, a process critical for various essential cellular functions.[4] This interference with microtubule dynamics leads to the impairment of cell division, intracellular transport, and nutrient absorption, ultimately resulting in parasite death.[4]
Recent studies have highlighted the anti-neoplastic properties of benzimidazoles, including fenbendazole, which acts as a moderate microtubule destabilizing agent in mammalian cancer cells.[5][6] This has spurred interest in repurposing these compounds for cancer therapy. These application notes provide a comprehensive overview and detailed protocols for assaying the impact of this compound and its metabolites on microtubule dynamics, from in vitro biochemical assays to cell-based functional assessments.
Mechanism of Action
This compound itself is a prodrug.[1] Upon administration, it undergoes cyclization and metabolic conversion, primarily in the liver, to form fenbendazole and oxfendazole.[1][7] These active benzimidazole compounds bind to the colchicine-binding site on β-tubulin.[8] This binding event inhibits the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization.[6][9] The resulting disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[10][11]
References
- 1. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 2. fao.org [fao.org]
- 3. Simultaneous determination of praziquantel, pyrantel embonate, this compound and its active metabolites, oxfendazole and fenbendazole, in dog plasma by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Biologic Effects of Fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fenbendazole.org [fenbendazole.org]
- 10. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Febantel Solubility Challenges in In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of Febantel for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro assays?
This compound is a broad-spectrum anthelmintic agent primarily used in veterinary medicine.[1] It is a prodrug, meaning it is metabolized into its active forms, fenbendazole and oxfendazole, within the host's body.[1][2] For in vitro assays, which are conducted in aqueous-based cell culture media, this compound's very low water solubility (approximately 0.0052 mg/mL) presents a significant challenge.[3][4] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the key physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in troubleshooting solubility issues. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₄O₆S | [5] |
| Molecular Weight | 446.48 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [5][7] |
| Melting Point | 125 - 130 °C | [5][7] |
| Water Solubility | ~0.0052 mg/mL | [3] |
| pKa (Strongest Acidic) | 9.48 | [3] |
Troubleshooting Guide: Stock Solution & Cell Culture Application
This section addresses common problems encountered when preparing and using this compound in a laboratory setting.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound for in vitro studies.[2][6][8] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly decrease this compound's solubility.[2][8]
| Solvent | Concentration | Recommendations | Source |
| DMSO | 55 mg/mL (123.19 mM) | Sonication is recommended to aid dissolution. | [6] |
| DMSO | 89 mg/mL (199.33 mM) | Use fresh DMSO; moisture reduces solubility. | [2] |
| DMSO | 100 mg/mL (223.97 mM) | Ultrasonic treatment is needed. | [8] |
| Chloroform | Sparingly soluble | Not recommended for cell culture applications. | [7] |
Q4: My this compound powder is not fully dissolving in DMSO. What should I do?
If you encounter difficulty dissolving this compound, even in DMSO, follow this workflow. Precipitation or incomplete dissolution can often be resolved with physical assistance.
References
- 1. This compound.com [this compound.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | Parasite | TargetMol [targetmol.com]
- 7. 58306-30-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Febantel Resistance in Parasitic Nematodes
This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during the study of febantel resistance in parasitic nematodes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its anthelmintic effect?
A1: this compound is a prodrug, meaning it is inactive until metabolized within the host animal.[1] In vivo, it undergoes metabolic cyclization to form fenbendazole (FBZ) and oxfendazole (OFZ), which are the active anthelmintic compounds.[2][3] These active metabolites belong to the benzimidazole (BZ) class of drugs. Their primary mode of action is to bind to β-tubulin, a protein subunit of microtubules. This binding disrupts the polymerization of microtubules in the nematode's intestinal and absorptive cells, ultimately impairing nutrient uptake and leading to parasite death by starvation.[4]
Q2: What are the primary molecular mechanisms of resistance to this compound/benzimidazoles in nematodes?
A2: The most well-characterized mechanism of resistance is due to genetic mutations in the β-tubulin isotype 1 gene, which is the target site for the active metabolites of this compound.[5] These mutations reduce the binding affinity of benzimidazole drugs to the β-tubulin protein, rendering the drug less effective. Other potential mechanisms that may contribute to resistance include the upregulation of drug efflux pumps, such as ABC transporters, which actively remove the drug from the parasite's cells, and altered drug metabolism pathways.[5][6]
Q3: Which specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene are most commonly associated with resistance?
A3: Several key SNPs in the β-tubulin isotype 1 gene have been strongly correlated with benzimidazole resistance across various nematode species.[7] The most common and well-documented mutations are:
-
F200Y (Phenylalanine to Tyrosine): A substitution from TTC to TAC at codon 200 is the most frequently identified mutation and is a strong indicator of resistance in species like Haemonchus contortus.[8][9][10]
-
F167Y (Phenylalanine to Tyrosine): A TTC to TAC change at codon 167 is another important resistance-associated SNP.[11]
-
E198A (Glutamic acid to Alanine): A GAA to GCA substitution at codon 198 is also linked to resistance.[12] Recent studies have identified other mutations at codon 198, such as E198V, E198L, and E198K, which also confer resistance.[7][12]
Q4: How can I quantitatively assess the level of resistance in a nematode population?
A4: Resistance levels can be quantified using both phenotypic and genotypic assays.
-
Phenotypic Assays: The Egg Hatch Assay (EHA) and Larval Development Test (LDT) are the most common in vitro methods.[13] These tests determine the effective concentration (EC50) of a drug required to inhibit 50% of eggs from hatching or larvae from developing. A higher EC50 value in a test population compared to a susceptible reference strain indicates resistance.
-
Genotypic Assays: Molecular techniques like real-time PCR, droplet digital PCR (ddPCR), and pyrosequencing can be used to determine the frequency of known resistance-associated SNPs (e.g., F200Y) in a parasite population.[8][14][15] Higher frequencies of these resistance alleles correlate with reduced drug efficacy.
Data Presentation
Table 1: Comparison of EC50 Values in Susceptible vs. Resistant Nematode Isolates
This table summarizes representative data from the literature, highlighting the shift in EC50 values observed in benzimidazole-resistant nematode populations when assessed with the Egg Hatch Test (EHT).
| Nematode Species | Anthelmintic | Susceptible Isolate EC50 (µg/ml) | Resistant Isolate EC50 (µg/ml) | Resistance Factor (Fold Increase) |
| Haemonchus contortus | Thiabendazole | ~0.05 | 0.12 - 0.21 | 2.4 - 4.2 |
| Ancylostoma caninum | Thiabendazole | ~0.25 µM | 2.79 - 3.73 µM | 11.2 - 14.9 |
| Cyathostomins (mixed) | Thiabendazole | Varies | Varies | 3.2 - 13.3 |
Data compiled from studies on various nematode isolates. Actual values can vary significantly between specific isolates and laboratories.[13][16][17]
Visualizations
Signaling Pathways and Workflows
Troubleshooting Guides
Problem 1: My PCR assay for β-tubulin SNPs (e.g., F200Y) is failing or giving ambiguous results (e.g., no bands, faint bands, or non-specific bands).
| Potential Cause | Recommended Solution |
| Poor DNA Quality/Quantity | Ensure DNA is extracted from fresh samples (eggs, larvae, or adult worms). Use a validated DNA extraction kit and quantify the DNA using spectrophotometry (e.g., NanoDrop). Check the A260/A280 ratio (should be ~1.8-2.0). |
| PCR Inhibitors | Inhibitors from faecal samples can carry over during DNA extraction. Try diluting the DNA template (e.g., 1:10, 1:100) to dilute inhibitors while retaining enough template for amplification. |
| Suboptimal Annealing Temperature (Ta) | The Ta is critical for primer specificity. The rule of thumb is to use a Ta that is 5°C lower than the melting temperature (Tm) of the primers.[18] It is highly recommended to perform a gradient PCR to empirically determine the optimal Ta for your specific primers and template. |
| Incorrect Primer Design | Ensure primers are specific to the nematode species of interest and flank the SNP region. Use tools like Primer-BLAST to check for specificity. Degenerate primers may be useful if amplifying from mixed-species samples.[19] |
| Issues with PCR Reagents | Use a high-quality Taq polymerase and fresh dNTPs. Ensure the MgCl2 concentration is optimal (typically 1.5-2.5 mM). Prepare a master mix to reduce pipetting errors and ensure consistency. |
Problem 2: I am seeing high variability and poor dose-response curves in my Egg Hatch Assay (EHA) results.
| Potential Cause | Recommended Solution |
| Inconsistent Egg Age/Viability | Use only freshly collected faecal samples to ensure eggs are at a similar developmental stage and have high viability. The assay is based on inhibiting embryonation and hatching.[20] |
| Drug Solubility Issues | Benzimidazoles have poor water solubility. Prepare a stock solution in a solvent like Dimethyl Sulfoxide (DMSO).[12] When adding to the assay wells, ensure the final DMSO concentration is low and consistent across all wells (including controls) to avoid solvent toxicity effects (typically ≤1%). |
| Inaccurate Egg Counts | High variability can result from inconsistent numbers of eggs per well. After isolating and cleaning the eggs, carefully suspend them in a known volume and gently mix before aliquoting to ensure a homogenous distribution. Aim for approximately 100-150 eggs per well. |
| Contamination | Bacterial or fungal contamination can affect egg hatching and make counting difficult. Perform all steps under sterile conditions. Wash eggs thoroughly to remove faecal debris. |
| Incorrect Incubation | Incubate plates at a consistent temperature (e.g., 25-27°C) for the specified time (typically 48 hours). Ensure plates are sealed or kept in a humid chamber to prevent evaporation. |
Experimental Protocols
Protocol 1: Egg Hatch Assay (EHA) for Benzimidazole Resistance
This protocol is adapted from standard methodologies for determining the EC50 of benzimidazoles against nematode eggs.[20]
Materials:
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Fresh faecal samples containing nematode eggs
-
Saturated salt solution (e.g., NaCl or MgSO4)
-
Sieves of various mesh sizes (e.g., 250 µm, 100 µm, 25 µm)
-
Centrifuge and tubes
-
Thiabendazole (or other benzimidazole), DMSO
-
24-well or 96-well microtiter plates
-
Inverted microscope
-
Humid chamber/incubator (25-27°C)
Procedure:
-
Egg Isolation:
-
Homogenize faecal samples in water.
-
Pass the slurry through a series of sieves to remove large debris. Collect the fraction that passes through a 100 µm sieve but is retained on a 25 µm sieve.
-
Wash the collected eggs extensively with tap water to remove fine debris.
-
Perform a flotation step using a saturated salt solution to separate eggs from remaining debris. Centrifuge, collect the supernatant containing the eggs, and wash again with water to remove salt.
-
Suspend the clean eggs in water and estimate the concentration (eggs/mL) by counting aliquots under a microscope. Adjust the concentration to approximately 200-300 eggs/mL.
-
-
Drug Preparation:
-
Prepare a stock solution of thiabendazole (e.g., 10 mg/mL) in DMSO.
-
Create a series of serial dilutions of the drug stock solution. Final concentrations in the assay typically range from 0.01 µg/mL to 1.0 µg/mL.
-
-
Assay Setup:
-
Add the appropriate volume of each drug dilution to triplicate wells of a microtiter plate.
-
Include control wells: a negative control (water only) and a solvent control (water with the same final concentration of DMSO used in the drug wells).
-
Add 0.5 mL of the egg suspension (containing ~100-150 eggs) to each well.
-
-
Incubation and Reading:
-
Place the plate in a humid chamber and incubate at 25-27°C for 48 hours.
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching and stain the larvae.
-
Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched (dead or embryonated) eggs in each well.
-
-
Data Analysis:
-
Calculate the percentage of eggs hatched for each concentration.
-
Correct for the hatch rate in the negative control wells.
-
Plot the percentage inhibition against the log of the drug concentration and use probit analysis to determine the EC50 value (the concentration that inhibits 50% of eggs from hatching).
-
Protocol 2: PCR and SNP Detection for F200Y Mutation
This protocol provides a general framework for detecting the F200Y (TTC > TAC) SNP in the β-tubulin gene of Haemonchus contortus.[8][11]
Materials:
-
Nematode eggs, larvae, or adult worms
-
DNA extraction kit (suitable for parasites)
-
PCR primers flanking codon 200 of the H. contortus β-tubulin isotype 1 gene
-
Taq DNA polymerase, dNTPs, PCR buffer, MgCl2
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
Method for SNP detection (e.g., Sanger sequencing, pyrosequencing, or ddPCR platform)
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from a representative pool of parasites (e.g., ~100 adult worms or a pellet of eggs/larvae) using a commercial kit according to the manufacturer's instructions.
-
Elute DNA in a suitable buffer and determine its concentration and purity.
-
-
PCR Amplification:
-
Set up a PCR reaction (typically 25 µL volume):
-
~50-100 ng genomic DNA
-
10 pmol of each forward and reverse primer
-
0.2 mM of each dNTP
-
1X PCR buffer (containing MgCl2)
-
1-1.25 units of Taq polymerase
-
-
Use a standard thermocycling profile, which must be optimized:
-
Initial Denaturation: 95°C for 5 min
-
30-35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C (optimize with gradient PCR) for 30 sec
-
Extension: 72°C for 45-60 sec
-
-
Final Extension: 72°C for 7 min
-
-
Verify the PCR product by running a small volume on a 1.5% agarose gel. A single, bright band of the expected size should be visible.
-
-
SNP Genotyping:
-
Sanger Sequencing (Gold Standard): Purify the PCR product and send it for bidirectional Sanger sequencing using the same PCR primers. Analyze the resulting chromatogram at the codon 200 position to identify the presence of TTC (susceptible) or TAC (resistant) alleles. The presence of overlapping peaks indicates a heterozygous population.
-
Quantitative Methods (for allele frequency): For a more quantitative assessment, use methods like pyrosequencing or droplet digital PCR (ddPCR). These techniques can precisely measure the relative abundance of the susceptible (TTC) and resistant (TAC) alleles within the pooled DNA sample.[8][15]
-
-
Data Analysis:
-
For sequencing, align the sequence to a reference β-tubulin gene to confirm the mutation.
-
For quantitative methods, calculate the percentage of the resistant allele (TAC) in the population. A frequency >10-20% is often indicative of emerging clinical resistance.
-
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome reveals the roles and potential mechanisms of lncRNAs in the regulation of albendazole resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring benzimidazole resistance in Haemonchus contortus by next generation sequencing and droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole resistance in Haemonchus contortus is correlated with a conserved mutation at amino acid 200 in beta-tubulin isotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring benzimidazole resistance in Haemonchus contortus by next generation sequencing and droplet digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. slunik.slu.se [slunik.slu.se]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of fenbendazole against gastrointestinal nematodes in naturally infected goats in Maputo Province, Mozambique using in vivo, in vitro and molecular assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
Technical Support Center: Enhancing the Bioavailability of Febantel Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of Febantel formulations. This compound, a prodrug of the broad-spectrum anthelmintic Fenbendazole, exhibits low aqueous solubility, which can limit its oral absorption and therapeutic efficacy. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in the development of more effective this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
A1: The primary factor limiting the oral bioavailability of this compound is its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is dissolution rate-limited.[1] Once administered orally, this compound must first dissolve in the gastrointestinal fluids to be absorbed. Its low solubility hinders this process, leading to incomplete absorption and reduced systemic exposure. Additionally, this compound is a prodrug that undergoes metabolic conversion to its active metabolites, Fenbendazole and Oxfendazole, primarily in the liver.[2] The extent of first-pass metabolism can also influence the overall bioavailability of the active moieties.
Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?
A2: Several formulation strategies have shown promise in overcoming the solubility challenges of this compound and its active metabolite, Fenbendazole. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can significantly enhance the dissolution rate by presenting the drug in an amorphous, higher-energy state and increasing the surface area for dissolution.[3][4]
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[5]
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and facilitate its absorption through the lymphatic pathway.[6][7]
-
Coacervation: This is a phase separation method that can encapsulate the drug in a polymer-rich phase, potentially improving its dissolution and absorption. A study involving coacervation of this compound with a non-ionic surfactant (Lutrol L44®) and maltodextrin demonstrated increased in vitro dissolution and plasma concentrations in dogs.[8]
Q3: How is this compound metabolized, and how does this impact formulation development?
A3: this compound is a prodrug that is metabolically converted to its pharmacologically active metabolites. The primary metabolic pathway involves the cyclization of this compound to form Fenbendazole. Fenbendazole can then be further metabolized to its sulfoxide derivative, Oxfendazole. Understanding this metabolic pathway is crucial for formulation development as the ultimate goal is to increase the systemic exposure to the active metabolites. Therefore, pharmacokinetic studies should ideally measure the plasma concentrations of both the parent drug (this compound) and its key metabolites (Fenbendazole and Oxfendazole).
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Potential Cause(s) | Troubleshooting Suggestion(s) |
| Low drug loading | Poor miscibility between this compound and the chosen polymer. | Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®). Conduct solubility/miscibility studies to determine the optimal polymer and drug-to-polymer ratio. |
| Drug recrystallization during storage | The amorphous solid dispersion is thermodynamically unstable. The chosen polymer does not sufficiently inhibit drug crystallization. | Select polymers with a high glass transition temperature (Tg). Store the formulation in low humidity conditions. Consider the addition of a crystallization inhibitor. |
| Incomplete dissolution in vitro | The formulation is not dispersing properly. The drug may be precipitating out of the supersaturated solution. | Optimize the dissolution medium (e.g., pH, addition of surfactants). Incorporate a precipitation inhibitor into the formulation. |
Nanoparticle Formulations
| Problem | Potential Cause(s) | Troubleshooting Suggestion(s) |
| Wide particle size distribution (high Polydispersity Index - PDI) | Inefficient homogenization or milling process. Aggregation of nanoparticles. | Optimize the energy input during particle size reduction (e.g., sonication time/amplitude, milling speed/duration). Use appropriate stabilizers to prevent particle aggregation. |
| Low entrapment efficiency (for encapsulated nanoparticles) | Poor affinity of this compound for the nanoparticle matrix. Drug leakage during the preparation process. | Modify the nanoparticle composition to enhance drug-matrix interactions. Optimize the formulation process to minimize drug loss (e.g., adjust solvent evaporation rate). |
| Poor in vivo performance despite good in vitro dissolution | Nanoparticle aggregation in the gastrointestinal tract. Rapid clearance of nanoparticles. | Surface-modify the nanoparticles with mucoadhesive or mucus-penetrating polymers. Investigate different nanoparticle materials to modulate in vivo fate. |
Data Presentation
The following tables summarize quantitative data from studies on Fenbendazole (the active metabolite of this compound) formulations, illustrating the potential for bioavailability enhancement. Direct comparative data for enhanced this compound formulations is limited in publicly available literature.
Table 1: Pharmacokinetic Parameters of Fenbendazole Solid Dispersions in Sheep
| Formulation | Cmax (µg/mL) | AUC0-t (µg·h/mL) |
| Physical Mixture (PM) | 0.157 | 5.1 |
| Self-Dispersible Nanocrystals (SDNC) | 0.346 | 10.1 |
Data adapted from a study on Fenbendazole self-dispersible nanocrystals, which can be considered a type of solid dispersion.[9]
Table 2: Pharmacokinetic Parameters of Different Fenbendazole Formulations in Dogs
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Tmax (h) |
| Gelatin Capsule (20 mg/kg) | 0.42 | 5.83 | 12.67 |
| In Feed (20 mg/kg) | - | - | - |
| Alginate Suspension (20 mg/kg) | - | - | 16.80 |
| In Feed (100 mg/kg) | - | - | - |
Note: The study indicated that administration in feed increased apparent bioavailability, but specific Cmax and AUC values were not provided in the abstract.[1]
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or another suitable solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask with the aid of sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry, thin film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different this compound formulations.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution vessels (900 mL)
-
Water bath
-
Syringes with filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid). De-aerate the medium before use.
-
Preheat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Accurately weigh a quantity of the this compound formulation equivalent to a specific dose and place it in the dissolution vessel.
-
Start the dissolution apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter the withdrawn samples through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for this compound concentration using a validated analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in a Canine Model
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a reference formulation.
Animals:
-
Healthy adult beagle dogs of both sexes.
-
Animals should be fasted overnight before drug administration.
Methodology:
-
Divide the animals into two groups: a test group receiving the novel formulation and a control group receiving the reference formulation (e.g., a commercial tablet or an aqueous suspension of pure this compound).
-
Administer the formulations orally at a predetermined dose.
-
Collect blood samples (e.g., 2 mL) from a suitable vein (e.g., cephalic vein) into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dosing).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Analyze the plasma samples for the concentration of this compound and its major metabolites (Fenbendazole and Oxfendazole) using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Statistically compare the pharmacokinetic parameters between the test and control groups to assess the relative bioavailability of the novel formulation.
Visualizations
Caption: Metabolic pathway of this compound to its active metabolites.
Caption: General experimental workflow for developing and evaluating enhanced this compound formulations.
References
- 1. Pharmacokinetics of fenbendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 7. Lipid-based Drug Delivery (LDD) Formulation - Creative Biolabs [creative-biolabs.com]
- 8. Formulation of poorly water-soluble drugs via coacervation--a pilot study using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Febantel Stability in Solvent Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febantel. The information is designed to address common challenges encountered during experimental work related to this compound's stability in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting this compound's stability?
This compound is primarily susceptible to degradation through hydrolysis, especially under alkaline conditions.[1][2] It is relatively stable under thermal and oxidative stress.[1][2] Exposure to acidic conditions and light can also lead to degradation.[1][2]
Q2: In which solvents is this compound known to be soluble?
Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, some information is available:
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO at a concentration of 89 mg/mL.[3]
-
Acetonitrile: Used as a solvent for preparing stock solutions for HPLC analysis, indicating good solubility.[2][4]
-
Methanol: Also used in sample preparation for HPLC analysis, suggesting solubility.[5][6]
-
Methanol/Acetonitrile Mixtures: These have been used as a diluent for this compound, indicating compatibility and solubility.[7]
For other common laboratory solvents, it is recommended to perform solubility studies to determine the precise solubility under your experimental conditions.
Q3: What are the known degradation products of this compound?
Forced degradation studies have identified several degradation products (DPs). Under hydrolytic (acidic and alkaline) and photolytic stress, five major degradation products have been reported.[1][2][8] The primary degradation pathway involves the hydrolysis of the carbamate groups.[5] Key metabolites, which can also be degradation products, include fenbendazole and fenbendazole sulfone.
Q4: Is this compound stable in its solid form?
Yes, this compound in its solid, crystalline form is considered stable under normal storage conditions.[9][10][11][12] However, it is still advisable to store it in a well-closed container, protected from light and humidity, at a controlled room temperature.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in a prepared solution.
Possible Cause: The solvent system is not optimal for this compound stability, likely due to pH or the presence of reactive species.
Troubleshooting Steps:
-
Evaluate Solvent pH: If using aqueous or protic solvents, measure the pH. This compound degrades rapidly in alkaline conditions. Adjusting the pH to a neutral or slightly acidic range may improve stability.
-
Solvent Purity: Ensure the use of high-purity (e.g., HPLC grade) solvents. Impurities in lower-grade solvents can catalyze degradation.
-
Avoid Reactive Solvents: Be cautious with solvents that can undergo autoxidation to form peroxides (e.g., older samples of tetrahydrofuran or diethyl ether), as these can potentially degrade this compound. Although this compound is reported to be stable under oxidative stress from hydrogen peroxide, other reactive oxygen species could have an effect.
-
Temperature and Light: Store the solution protected from light and at a reduced temperature (e.g., 2-8 °C) to slow down potential degradation.
-
Consider Aprotic Solvents: If the experimental design allows, consider using aprotic solvents like acetonitrile or DMSO where hydrolytic degradation is minimized.
Issue 2: Inconsistent results in stability studies.
Possible Cause: Variability in experimental conditions or analytical methodology.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing the this compound solutions, including the order of addition of components and mixing times.
-
Control Environmental Factors: Tightly control temperature and light exposure during the experiment. Use amber glassware or cover vessels with aluminum foil to protect from light.
-
Analytical Method Validation: Verify that the analytical method used (e.g., HPLC) is stability-indicating. This means the method can separate the intact drug from its degradation products.
-
System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately.
Data Presentation
Due to the limited availability of specific quantitative data on this compound's stability in various organic solvents in the public domain, a comprehensive comparative table cannot be provided. The following table summarizes the available qualitative and semi-quantitative information. Researchers are strongly encouraged to perform their own stability studies for their specific solvent systems and conditions.
| Solvent System | Solubility | Known Stability Issues | Recommendations |
| Acetonitrile | Soluble (used for stock solutions)[2][4] | Generally considered a suitable solvent for analytical purposes. | Use HPLC grade. Store solutions protected from light. |
| Methanol | Soluble (used for sample preparation)[5][6] | Can be used, but potential for solvolysis should be considered in long-term studies. | Use HPLC grade. Store solutions protected from light and at low temperatures. |
| DMSO | 89 mg/mL[3] | Generally a good solvent for stock solutions. Ensure it is anhydrous as absorbed moisture can affect stability. | Use high-purity, anhydrous DMSO. Store protected from moisture and light. |
| Aqueous Buffers | Poorly soluble | Highly susceptible to hydrolysis, especially at alkaline pH.[1][2] | Avoid alkaline conditions. Use freshly prepared solutions. |
| Ethanol | Data not available | A study on the related compound fenbendazole showed photosensitivity in ethanol.[13] | Protect solutions from light. Conduct stability studies to determine suitability. |
| Polyethylene Glycol (PEG) | Data not available | PEGs can undergo autoxidation, which may affect the stability of dissolved drugs.[14] | Use stabilized grades of PEG. Evaluate the stability of this compound in the specific PEG-based formulation. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on several published methods and is intended as a starting point for developing a validated in-house method.[2][15]
1. Chromatographic Conditions:
-
Column: Hypersil® BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 10 mM Ammonium formate buffer (pH 3.5)
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 10 10 90 15 10 90 20 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 281 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase initial composition (90:10 A:B).
3. Forced Degradation Study Protocol:
To ensure the method is stability-indicating, perform forced degradation studies.
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for a specified time. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
Alkaline Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time and then dilute with mobile phase.
-
Thermal Degradation: Keep the solid drug in a hot air oven at a specified temperature (e.g., 70°C) for a defined period. Then, prepare a solution in acetonitrile and dilute with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile) to UV light (e.g., in a photostability chamber) for a defined period.
4. Analysis:
Inject the prepared standard, stressed samples, and a blank (solvent) into the HPLC system.
5. Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the this compound peak in the presence of its degradation products should be assessed using a photodiode array (PDA) detector.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. [PDF] Characterization and toxicity evaluation of degradation products of this compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. A high performance liquid chromatographic method for the determination of this compound and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merck.com [merck.com]
- 10. merck.com [merck.com]
- 11. msd.com [msd.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. DEVELOPMENT AND VALIDATION OF AN HPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF IVERMECTIN, this compound, PRAZIQUANTEL, PYRANTEL PAMOATE AND RELATED COMPOUNDS IN FIXED DOSE COMBINATION FOR VETERINARY USE | Semantic Scholar [semanticscholar.org]
- 14. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Febantel-Induced Hepatotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering hepatotoxicity in animal studies involving the anthelmintic drug Febantel. The information is based on available scientific literature concerning this compound's primary metabolite, Fenbendazole, which is the focus of most toxicological studies.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our study and observing signs of liver injury. What is the likely cause?
This compound itself is a prodrug. In vivo, it is metabolized into Fenbendazole and Oxfendazole.[1] The hepatotoxic effects observed are generally attributed to these active metabolites. Most research has focused on Fenbendazole, which has been shown to induce liver injury, particularly by exacerbating the effects of other hepatotoxic compounds.[2][3][4]
Q2: What are the key mechanisms behind this compound/Fenbendazole-induced hepatotoxicity?
The primary mechanism identified in animal studies is the induction of oxidative stress. Specifically, Fenbendazole administration has been shown to cause a prolonged and persistent depletion of hepatic glutathione (GSH), a critical endogenous antioxidant.[2][3][4] This reduction in GSH makes hepatocytes more susceptible to damage from reactive oxygen species (ROS), leading to cellular injury and necrosis.
Q3: Which biomarkers are most indicative of liver damage in our animal models?
When assessing this compound/Fenbendazole-induced hepatotoxicity, the following biomarkers are critical:
-
Serum Liver Enzymes: Significant elevations in alanine transaminase (ALT) and aspartate transaminase (AST) are primary indicators of hepatocellular damage.[5][6]
-
Oxidative Stress Markers: A decrease in hepatic glutathione (GSH) levels is a direct marker of the underlying mechanism.[2][4]
-
Histopathology: Microscopic examination of liver tissue showing centrilobular hepatic necrosis, hepatocellular cytoplasmic degeneration, and inflammatory infiltrates confirms the biochemical findings.[2][3]
Troubleshooting Guide: Mitigating Hepatotoxicity
Issue: Elevated ALT and AST levels are observed in our Fenbendazole-treated group.
High serum transaminases are a clear sign of liver damage. Studies involving the co-administration of Fenbendazole with acetaminophen showed a marked increase in these enzymes.
Quantitative Data on Hepatotoxicity Markers
The following table summarizes data from a study where mice were fed a Fenbendazole-containing diet for 7 days before being treated with acetaminophen (APAP), illustrating the impact on liver enzymes and glutathione.
| Group | Serum ALT (U/L) at 12h | Serum AST (U/L) at 12h | Hepatic GSH (% of Control) at 12h |
| Control Diet + APAP | ~1,500 | ~2,000 | ~100% |
| Fenbendazole Diet + APAP | > 4,000 | > 5,000 | < 50% |
Data adapted from studies on Fenbendazole's exacerbation of acetaminophen hepatotoxicity.[2][4]
Potential Strategy: Co-administration with an Antioxidant Agent
Since the primary mechanism of toxicity is oxidative stress via GSH depletion, a logical strategy is to co-administer a hepatoprotective agent with strong antioxidant properties.
Recommended Agent: Silymarin
Silymarin, the extract from milk thistle (Silybum marianum), is a well-documented hepatoprotective agent. Its mechanisms of action directly counteract those of Fenbendazole-induced toxicity:
-
Prevents glutathione depletion and can increase hepatic GSH levels.[7][9]
-
Reduces inflammation by inhibiting nuclear factor-kappa B (NF-κB) activation.[8]
While direct studies of Silymarin with this compound are not available, its established mechanisms make it a strong candidate for mitigating the observed hepatotoxicity.
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity with Fenbendazole (as a model for this compound)
This protocol is based on a model used to study the exacerbation of liver injury by Fenbendazole.
1. Animal Model:
- Species: Male C57BL/6 mice.
2. Acclimatization:
- House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
3. Dosing Regimen:
- Treatment Group: Provide a diet containing 150 mg/kg Fenbendazole (which corresponds to a daily intake of 8–12 mg/kg/day). Administer this diet for 7 consecutive days.[2][3][4]
- Control Group: Provide a standard, identical diet without Fenbendazole for 7 days.
4. Induction of Acute Liver Injury (Optional, for exacerbation studies):
- On day 7, after an overnight fast, administer a single intraperitoneal (i.p.) injection of acetaminophen (300 mg/kg).[2][3]
5. Sample Collection and Analysis:
- Euthanize animals at selected time points (e.g., 12 or 24 hours) after the final treatment.
- Collect blood via cardiac puncture for serum separation. Analyze serum for ALT and AST levels using standard assay kits.
- Perfuse the liver with saline and collect tissue samples. Homogenize a portion of the liver to measure hepatic GSH levels using a spectrophotometric assay.
- Fix another portion of the liver in 10% neutral buffered formalin for histopathological processing (paraffin embedding, sectioning, and H&E staining).
Protocol 2: Proposed Protective Strategy using Silymarin
This is a proposed protocol based on the known mechanisms of Silymarin.
1. Animal Model & Acclimatization:
- As described in Protocol 1.
2. Dosing Regimen:
- Group 1 (Control): Standard diet.
- Group 2 (this compound/Fenbendazole Only): Diet containing Fenbendazole for 7-14 days.
- Group 3 (Protective Group): Diet containing Fenbendazole for 7-14 days, with daily co-administration of Silymarin (e.g., 50-100 mg/kg, via oral gavage).
- Group 4 (Silymarin Only): Standard diet with daily administration of Silymarin.
3. Analysis:
- At the end of the treatment period, collect blood and liver tissue as described in Protocol 1.
- Compare biomarker levels (ALT, AST, GSH) and histopathological changes across all groups to determine if Silymarin provides a protective effect.
Visualizations: Pathways and Workflows
Caption: A typical experimental workflow for evaluating this compound/Fenbendazole hepatotoxicity in a mouse model.
Caption: Signaling pathway of Fenbendazole toxicity and the proposed protective mechanism of an antioxidant agent.
References
- 1. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Exacerbation of Acetaminophen Hepatotoxicity by the Anthelmentic Drug Fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Biologic Effects of Fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
Technical Support Center: Enhancing the Efficacy of Febantel Through Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the efficacy of Febantel through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapy?
A1: this compound, a prodrug, is metabolized in vivo to fenbendazole and oxfendazole, which are potent anthelmintics.[1] Combining this compound with other anthelmintic agents broadens the spectrum of activity, can lead to synergistic effects, and may help to delay the development of resistance.[2][3] For instance, combination with pyrantel and praziquantel targets a wider range of nematodes and cestodes in dogs.[4][5]
Q2: What are the most common combination partners for this compound?
A2: The most common combination partners for this compound in veterinary medicine are pyrantel embonate and praziquantel.[4][5] This combination is effective against a broad spectrum of gastrointestinal worms in dogs, including roundworms, hookworms, whipworms, and tapeworms.[1][6]
Q3: What is the evidence for synergistic effects with this compound combination therapies?
A3: Studies have demonstrated synergistic effects between the this compound metabolite, fenbendazole, and pyrantel. This synergy results in more significant and rapid damage to the tissues of helminths compared to the administration of either drug alone.[2] This enhanced efficacy allows for the use of lower doses of each drug, potentially reducing the risk of side effects.
Q4: Are there any known signaling pathways involved in the synergistic action of this compound combinations?
A4: While the exact signaling pathways for the synergistic anthelmintic effects are not fully elucidated, the combination of a benzimidazole (like fenbendazole from this compound) and a nicotinic acetylcholine receptor (nAChR) agonist (like pyrantel) targets different physiological systems in the parasite. Fenbendazole disrupts microtubule formation, while pyrantel causes spastic paralysis. The combined assault on both the cytoskeleton and neuromuscular system is thought to be the basis of their synergistic action. In the context of the anticancer effects of fenbendazole, pathways involving p53 activation and modulation of the MEK3/6-p38-MAPK pathway have been identified, which could be relevant areas of investigation for anthelmintic synergy.
Q5: What are the potential mechanisms of resistance to this compound?
A5: Resistance to benzimidazoles, the class of drugs to which this compound's active metabolites belong, is a growing concern. The primary mechanism of resistance involves mutations in the β-tubulin gene, which reduces the binding affinity of the drug to its target.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in Larval Migration Inhibition Assay (LMIA) results.
-
Possible Cause 1: Inconsistent larval age and viability.
-
Solution: Use larvae of a consistent age and assess their viability before starting the assay. Ensure a standardized procedure for larval recovery and preparation.
-
-
Possible Cause 2: Improper drug concentration preparation.
-
Solution: Prepare fresh drug solutions for each experiment. Use a reliable solvent and ensure complete dissolution. Perform serial dilutions carefully to obtain accurate final concentrations.
-
-
Possible Cause 3: Variation in incubation conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels during the incubation period. Ensure all wells in the assay plate are subjected to the same conditions.
-
Issue 2: No clear dose-response curve observed in the assay.
-
Possible Cause 1: Drug concentrations are too high or too low.
-
Solution: Conduct a pilot experiment with a wide range of drug concentrations to determine the optimal range for generating a dose-response curve.
-
-
Possible Cause 2: The parasite species/strain is resistant to the drug combination.
-
Solution: If possible, include a known susceptible strain as a positive control to validate the assay. If resistance is suspected, consider molecular testing for resistance markers.
-
In Vivo Assays (Fecal Egg Count Reduction Test - FECRT)
Issue 3: Fecal Egg Count Reduction Test (FECRT) shows low efficacy despite in vitro success.
-
Possible Cause 1: Poor drug bioavailability in the host.
-
Solution: Investigate the formulation and administration route. Factors such as diet and animal health can affect drug absorption.
-
-
Possible Cause 2: Rapid re-infection of the host.
-
Solution: House animals in a clean environment to prevent re-infection during the study period.
-
-
Possible Cause 3: Incorrect sampling or counting technique. [7]
Issue 4: High individual variation in fecal egg counts within treatment groups. [9]
-
Possible Cause 1: Natural variation in parasite burden among animals.
-
Solution: Use a sufficient number of animals per group to account for individual variation. Randomize animals to treatment groups based on pre-treatment egg counts to ensure even distribution.
-
-
Possible Cause 2: Inconsistent dosing.
-
Solution: Ensure accurate dosing for each animal based on its body weight. Observe animals after dosing to ensure the full dose is administered and not regurgitated.
-
Microscopy
Issue 5: Poor quality images from electron microscopy of helminths.
-
Possible Cause 1: Inadequate fixation of the parasite tissue.
-
Solution: Use appropriate fixatives and ensure sufficient fixation time to preserve the ultrastructure of the parasite. The fixation protocol may need to be optimized for different parasite species.
-
-
Possible Cause 2: Artifacts introduced during sample preparation. [10]
-
Solution: Handle specimens carefully to avoid mechanical damage. Dehydration and drying steps are critical and should be performed meticulously to prevent shrinkage and distortion.[10]
-
-
Possible Cause 3: Incorrect coating of the specimen.
-
Solution: The thickness of the conductive coating (e.g., gold-palladium) is crucial. A coating that is too thick can obscure surface details, while one that is too thin can result in charging artifacts.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound Combination Therapy against Gastrointestinal Helminths in Dogs
| Combination Therapy | Target Helminth | Efficacy (% Reduction in Fecal Egg Count) | Reference |
| This compound + Pyrantel + Praziquantel | Toxocara canis | 99.2% - 100% | [1][5] |
| This compound + Pyrantel + Praziquantel | Toxascaris leonina | 100% | [1] |
| This compound + Pyrantel + Praziquantel | Ancylostomatidae (Hookworms) | 99.6% - 100% | [1][3] |
| This compound + Pyrantel + Praziquantel | Trichuris vulpis (Whipworm) | 81.7% - 99.8% | [1][5] |
| This compound + Pyrantel + Praziquantel | Dipylidium caninum (Tapeworm) | 100% | [1] |
| This compound + Pyrantel + Praziquantel | Taeniidae (Tapeworms) | 80% - 100% | [1] |
| This compound + Praziquantel | Ancylostoma caninum | 99.5% - 100% | [6] |
| This compound + Praziquantel | Trichuris vulpis | 99.5% - 100% | [6] |
| This compound + Praziquantel | Toxocara canis | 99.5% - 100% | [6] |
| This compound + Praziquantel | Dipylidium caninum | 99.5% - 100% | [6] |
| This compound + Praziquantel | Taenia pisiformis | 99.5% - 100% | [6] |
Experimental Protocols
Protocol 1: In Vitro Larval Migration Inhibition Assay (LMIA)
-
Larval Preparation:
-
Recover third-stage larvae (L3) of the target helminth from fecal cultures.
-
Wash the larvae multiple times with sterile water to remove debris.
-
Suspend the larvae in a suitable culture medium at a concentration of approximately 1000 larvae/mL.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in the culture medium to achieve the desired test concentrations.
-
-
Assay Procedure:
-
Dispense 100 µL of the larval suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the drug dilutions to the respective wells. Include a solvent control and a negative control (medium only).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
After incubation, assess larval motility. A common method is to transfer the contents of each well to a migration apparatus consisting of a sieve (e.g., 20 µm mesh) placed over a collection tube.
-
Allow motile larvae to migrate through the sieve into the collection tube for a defined period (e.g., 3 hours).
-
Count the number of migrated larvae in the collection tube.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each drug concentration relative to the negative control.
-
Plot the percentage of inhibition against the drug concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: In Vivo Fecal Egg Count Reduction Test (FECRT) in Dogs
-
Animal Selection and Acclimatization:
-
Select dogs naturally or experimentally infected with the target helminths.
-
Acclimatize the animals to the housing conditions for at least 7 days before the start of the study.
-
-
Pre-treatment Sampling and Group Allocation:
-
Collect individual fecal samples from each dog on three consecutive days before treatment.
-
Determine the fecal egg count (eggs per gram of feces) for each animal using a standardized technique (e.g., McMaster method).
-
Randomly allocate animals to treatment and control groups based on their pre-treatment egg counts to ensure a balanced distribution of infection levels.
-
-
Treatment Administration:
-
Administer the this compound combination therapy orally to the treatment group at the recommended dosage.
-
The control group should receive a placebo.
-
-
Post-treatment Sampling:
-
Collect individual fecal samples from all animals at specified time points after treatment (e.g., days 7, 10, and 14).
-
Determine the fecal egg count for each post-treatment sample.
-
-
Data Analysis:
-
Calculate the mean fecal egg count for each group at each time point.
-
Calculate the percentage of fecal egg count reduction for the treatment group compared to the control group using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for the Larval Migration Inhibition Assay (LMIA).
Caption: Potential signaling pathways affected by Fenbendazole.
References
- 1. Field efficacy of this compound, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the synergistic action of this compound and pyrantel on the nematode Heterakis spumosa: a light and transmission electron microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Efficacy of a drug combination of praziquantel, pyrantel embonate, and this compound against helminth infections in dogs. | Semantic Scholar [semanticscholar.org]
- 5. Efficacy of a drug combination of praziquantel, pyrantel embonate, and this compound against helminth infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic efficacy of this compound combined with praziquantel in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 8. Zoetis [zoetisus.com]
- 9. Faecal Egg Count Reduction testing (FECRT) and interpretation of results in equines | NOAH (National Office of Animal Health) [noah.co.uk]
- 10. Electron Microscopy Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Navigating Inter-Species Variations in Febantel Metabolism: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the metabolism of febantel. It addresses the significant inter-species variations observed in the biotransformation of this anthelmintic agent and offers practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A1: this compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized within the body.[1] Its primary metabolic pathway involves cyclization to form fenbendazole (FBZ), which is an active anthelmintic compound.[2][3] Fenbendazole is further metabolized, primarily through oxidation, to oxfendazole (OFZ), another active metabolite, and oxfendazole sulfone.[2][4] The liver is the principal site of this compound metabolism.[2][5]
Q2: Why are there significant inter-species variations in this compound metabolism?
A2: Inter-species variations in this compound metabolism are primarily due to differences in the activity of hepatic enzymes, particularly cytochrome P450 (CYP) isoforms, responsible for its biotransformation.[6] The rate and extent of conversion to fenbendazole and subsequently to oxfendazole can differ significantly among species such as sheep, cattle, pigs, horses, and rats.[6][7] For instance, sheep liver microsomes have been shown to have a high capacity for converting this compound to its sulfoxide.[5]
Q3: What are the major metabolites of this compound I should be monitoring in my experiments?
A3: The key metabolites to monitor are fenbendazole (FBZ) and oxfendazole (OFZ), as they are the primary active forms of the drug.[2][4] Depending on the research question and the biological matrix being analyzed, it may also be relevant to measure the parent compound (this compound) and other downstream metabolites like oxfendazole sulfone.[3][8]
Q4: Which animal species are most commonly used to study this compound metabolism?
A4: Due to its use as a veterinary anthelmintic, this compound metabolism has been extensively studied in target species such as sheep and cattle.[5][9] Rodent models, particularly rats, are also frequently used in preclinical drug metabolism and toxicology studies.[5][10] Comparative studies often include a range of species like pigs, horses, chickens, and trout to understand the broader metabolic landscape.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of this compound metabolism.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound in plasma/tissue samples | Rapid in vivo metabolism of this compound to fenbendazole. | Ensure that your sampling time points are early enough to capture the parent compound. This compound is a prodrug and is quickly converted to its active metabolites.[1] Consider using a sensitive analytical method such as UPLC-MS/MS for detection.[11] |
| Inconsistent metabolite concentrations between replicates | Instability of metabolites during sample collection, processing, or storage. | Use appropriate collection tubes (e.g., heparinized) and process samples promptly.[7] Store plasma and tissue homogenates at -80°C to minimize degradation. This compound has been noted to be unstable during some sample preparation methods.[12] |
| Poor recovery of this compound and its metabolites during extraction | Inefficient extraction method for the specific biological matrix. | Optimize your extraction protocol. For plasma, a liquid-liquid extraction with diethyl ether has been shown to be effective.[8] For tissues, a matrix solid-phase dispersion (MSPD) method can yield high recoveries.[12][13] |
| Peak tailing or splitting in HPLC chromatograms | Inappropriate mobile phase composition or pH. Column degradation. | Adjust the mobile phase composition and pH. A mixture of phosphate buffer and acetonitrile is commonly used.[14] Ensure the column is properly equilibrated and maintained. Consider using a guard column to protect the analytical column. |
| Matrix effects in LC-MS/MS analysis | Co-eluting endogenous compounds from the biological matrix interfering with ionization. | Implement strategies to mitigate matrix effects, such as the use of a stable isotope-labeled internal standard.[11] Optimize the sample cleanup procedure to remove interfering substances. |
Quantitative Data on Inter-Species Variations
The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolite, fenbendazole, across different species. These values highlight the significant inter-species differences in drug disposition.
Table 1: Pharmacokinetic Parameters of this compound and Fenbendazole Following Oral Administration of this compound
| Species | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (hr) | AUClast (ng·hr/mL) | Reference |
| Sheep | 7.5 | This compound | 400 - 700 | 12 - 24 | - | [4] |
| 5.0 | Fenbendazole | 128.1 ± 45.6 | 11.5 ± 6.2 | 3186.8 ± 807.8 | [8] | |
| Cattle | 7.5 | This compound | - | - | - | [5] |
| ~5.0 | Fenbendazole | 119.5 ± 29.2 | 20.0 ± 6.2 | 2912.1 ± 628.4 | [8] | |
| Goats | ~5.0 | Fenbendazole | 146.0 ± 39.7 | 16.5 ± 6.2 | 2958.2 ± 1191.9 | [8] |
| Dogs | 15 (in combination) | This compound | ~20 | ~1.5 | ~60 | [7] |
| 15 (in combination) | Fenbendazole | ~150 | ~18 | ~2500 | [7] |
Note: Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited literature.
Experimental Protocols
In Vitro Metabolism Using Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound in liver microsomes from different species.
1. Materials:
-
Cryopreserved liver microsomes (from the species of interest)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (e.g., albendazole)
-
HPLC or UPLC-MS/MS system
2. Procedure:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the desired concentration of liver microsomal protein (e.g., 0.5 mg/mL).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (typically dissolved in a small volume of an organic solvent like DMSO, with the final concentration of the solvent being low, e.g., <0.5%).
-
Incubate at 37°C with gentle shaking.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated HPLC or UPLC-MS/MS method.
In Vivo Pharmacokinetic Study in Sheep
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and its metabolites in sheep.
1. Animals and Housing:
-
Use healthy, adult sheep of a specific breed and weight range.
-
Acclimatize the animals to the experimental conditions for at least one week prior to the study.
-
House the animals in individual pens to allow for accurate dosing and sample collection.
2. Dosing and Sample Collection:
-
Administer a single oral dose of this compound at the desired dosage (e.g., 5 mg/kg body weight).
-
Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing).
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Analysis:
-
Extract this compound and its metabolites from the plasma samples using a validated liquid-liquid extraction or solid-phase extraction method.[8]
-
Analyze the extracted samples using a validated HPLC-UV or UPLC-MS/MS method to quantify the concentrations of this compound, fenbendazole, and oxfendazole.[8][11]
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, elimination half-life (t1/2), and area under the plasma concentration-time curve (AUC).
Visualizations
Caption: Metabolic pathway of this compound.
Caption: In vitro metabolism experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Comparative microsomal oxidation of this compound and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Comparative pharmacokinetics of this compound and its metabolites in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro this compound transformation by sheep and cattle ruminal fluids and metabolism by hepatic subcellular fractions from different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. 733. This compound (WHO Food Additives Series 29) [inchem.org]
- 10. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Simultaneous determination of this compound, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 12. jfda-online.com [jfda-online.com]
- 13. scialert.net [scialert.net]
- 14. fao.org [fao.org]
Technical Support Center: Refining Analytical Methods for Low-Level Febantel Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low levels of Febantel.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low levels of this compound?
A1: The most prevalent methods for quantifying low levels of this compound and its metabolites are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) is also utilized for its enhanced sensitivity and shorter analysis times.[4][5]
Q2: Why is it important to also measure this compound's metabolites?
A2: this compound is a pro-benzimidazole, meaning it is converted into its active metabolites, fenbendazole (FEN) and oxfendazole (OXF), within the body.[3][6] Therefore, to accurately assess the bioavailability and efficacy of this compound, it is crucial to simultaneously measure these active metabolites.
Q3: What are the typical matrices in which this compound is analyzed?
A3: this compound and its metabolites are commonly analyzed in various biological and pharmaceutical matrices, including animal plasma (e.g., dog, lamb), tissue samples (e.g., fish muscle), animal feed, and pharmaceutical tablet formulations.[1][2][3][7]
Q4: What are the key validation parameters for a reliable this compound detection method?
A4: According to established guidelines, a reliable analytical method for this compound should be validated for linearity, accuracy, precision (both intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][7][8]
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
Q: My recovery rates for this compound are consistently low and variable, while the recovery for its metabolites is acceptable. What could be the cause?
A: this compound can be unstable during certain sample preparation procedures, particularly in traditional liquid-liquid extraction methods under basic conditions.[9][10]
-
Recommendation 1: Method Modification. Consider using Matrix Solid Phase Dispersion (MSPD). This method has been shown to improve the stability of this compound during the analytical procedure, leading to higher and more consistent recovery rates.[9][10]
-
Recommendation 2: pH Control. Carefully control the pH during extraction. Avoid strongly basic conditions if possible, as this has been linked to this compound degradation.
-
Recommendation 3: Internal Standard. Use an appropriate internal standard, such as mebendazole or albendazole, to compensate for analyte loss during sample preparation and analysis.[1][3]
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
Q: I am observing poor peak symmetry (tailing or fronting) and inadequate separation between this compound and its metabolites in my chromatogram. How can I improve this?
A: Poor peak shape and resolution can be attributed to several factors related to the mobile phase, column, or sample matrix.
-
Recommendation 1: Mobile Phase Optimization. Adjust the composition and pH of your mobile phase. For reverse-phase HPLC, a common mobile phase is a mixture of acetonitrile and a phosphate buffer.[7][8][11] Experiment with the buffer pH and the organic solvent ratio to achieve optimal separation.
-
Recommendation 2: Column Selection. Ensure you are using a suitable column. A C18 column is frequently used for the separation of this compound and its related compounds.[7][8][11]
-
Recommendation 3: Gradient Elution. If you are using an isocratic elution, switching to a gradient elution can often improve the resolution of complex mixtures, such as this compound and its multiple metabolites.[4]
Issue 3: Matrix Effects in LC-MS/MS Analysis
Q: I am experiencing signal suppression or enhancement for this compound in my LC-MS/MS analysis, especially with complex matrices like animal tissue. What steps can I take to mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS analysis and can significantly impact the accuracy of quantification.
-
Recommendation 1: Advanced Sample Preparation. Employ more rigorous sample clean-up procedures. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can effectively remove interfering matrix components.[3] A modified FSIS method using a QuEChERS kit has demonstrated high recoveries and repeatabilities for this compound and its metabolites in fish muscle.
-
Recommendation 2: Isotope-Labeled Internal Standard. The use of a stable isotope-labeled internal standard, such as Fenbendazole-D3, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[4]
-
Recommendation 3: Dilution. If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Data Presentation
Table 1: Comparison of HPLC-UV Method Performance
| Analyte(s) | Matrix | Recovery (%) | LOD | LOQ | Reference |
| This compound | Lamb Plasma | 97.2% | 0.025 µg/mL | - | [1] |
| This compound | Swine/Poultry Feed | 99% | 3 mg/kg | 10 mg/kg | [2] |
| This compound | Tablet | 99.61% | - | - | [7] |
| This compound, Fenbendazole, Oxfendazole | Livestock Products (MSPD Method) | 80.2 - 109.6% | 0.025 - 0.050 ppm | - | [9] |
Table 2: Comparison of LC-MS/MS & UPLC-MS/MS Method Performance
| Analyte(s) | Matrix | Recovery (%) | Linearity Range | LOQ | Reference |
| This compound & Metabolites | Dog Plasma | 77 - 94% | 3 - 250 ng/mL (this compound) | - | [3] |
| This compound & Metabolites | Rockfish Muscle (FSIS-Q Method) | 83.1 - 110.1% | 2.5 - 200 µg/kg | 1.08 - 2.15 µg/kg | |
| This compound & Metabolites | Dog Plasma (UPLC-MS/MS) | >90% | 2 - 120 ng/mL (this compound) | 2 ng/mL (this compound) | [4][12] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Lamb Plasma
This protocol is a summary of the methodology described by Landuyt et al. (1993).[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add albendazole as an internal standard.
-
Add NH4OH and distilled diethyl ether.
-
Vortex to mix and centrifuge to separate the phases.
-
Transfer the organic (diethyl ether) phase to a new tube.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in methanol.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: (Details not specified in the abstract, but a C18 column is common).
-
Mobile Phase: (Details not specified in the abstract).
-
Detection: UV absorbance at 292 nm.[1]
-
Injection Volume: (Details not specified in the abstract).
-
Protocol 2: UPLC-MS/MS Method for this compound and Metabolites in Dog Plasma
This protocol is a summary of the methodology described by He et al. (2022).[4][12]
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Fenbendazole-D3).[12]
-
Add 50 µL of 1 M ammonia solution and 50 µL of DMF, then vortex.[12]
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge.[12]
-
Transfer the supernatant to a new tube.
-
Repeat the extraction on the remaining precipitate with acetonitrile and ethyl acetate.
-
Combine the supernatants and evaporate to dryness under nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled with a tandem mass spectrometer.
-
Column: UPLC BEH C18.[4]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% formic acid in water (B).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Troubleshooting logic for addressing low analyte recovery issues.
References
- 1. A high performance liquid chromatographic method for the determination of this compound and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of the antiparasitic drugs flubendazole and this compound in feeds by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of praziquantel, pyrantel embonate, this compound and its active metabolites, oxfendazole and fenbendazole, in dog plasma by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. "Simultaneous determination of this compound, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 10. jfda-online.com [jfda-online.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
Technical Support Center: Mitigating the Impact of Febantel on Gut Microbiota in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of Febantel on gut microbiota in animal models and strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the known impact of this compound on the gut microbiota of animal models?
This compound is a broad-spectrum benzimidazole anthelmintic. Studies in healthy dogs have shown that this compound, often in combination with pyrantel and praziquantel, is associated with minimal alterations to the fecal microbiome.[1][2] However, some research has noted a transient increase in the abundance of Fusobacterium following treatment.[2] It's important to note that this compound is metabolized to fenbendazole and oxfendazole in the body, and some studies on fenbendazole have shown it can alter gut microbial communities, particularly in male mice.[3][4]
Q2: What are the potential long-term consequences of this compound-induced gut microbiota alterations?
While studies suggest the immediate impact of this compound on healthy animals is minimal, alterations in the gut microbiota, often referred to as dysbiosis, can have broader implications for host health. Dysbiosis has been linked to changes in host metabolism, immune responses, and even behavior. The gut microbiota plays a crucial role in the production of short-chain fatty acids (SCFAs), which are vital for gut health and have systemic effects. A significant and persistent disruption of the microbiota could theoretically impact these functions.
Q3: What are the primary strategies to mitigate the impact of this compound on gut microbiota?
The main strategies to counteract drug-induced gut dysbiosis include the administration of:
-
Probiotics: Live microorganisms that, when administered in adequate amounts, confer a health benefit on the host.[5][6][7]
-
Prebiotics: Substrates that are selectively utilized by host microorganisms conferring a health benefit.[8][9][10][11][12]
-
Fecal Microbiota Transplantation (FMT): The administration of a fecal suspension from a healthy donor into the gastrointestinal tract of a recipient to restore a healthy microbial community.[13][14][15][16]
Troubleshooting Guides
Issue 1: No significant changes observed in gut microbiota composition after this compound administration.
-
Possible Cause 1: Insufficient dose or duration of this compound treatment.
-
Troubleshooting: Ensure the this compound dosage and administration frequency are appropriate for the animal model and align with established protocols. This compound is often administered for 3-5 consecutive days.[1]
-
-
Possible Cause 2: Insensitive detection method.
-
Troubleshooting: Verify the sensitivity of your 16S rRNA gene sequencing or shotgun metagenomics pipeline. Ensure adequate sequencing depth and appropriate bioinformatic analyses are used to detect subtle changes in the microbiota.
-
-
Possible Cause 3: High inter-individual variation in the gut microbiota of study animals.
-
Troubleshooting: Increase the sample size to enhance statistical power. Ensure that animals are properly randomized and housed under identical conditions to minimize environmental influences on the gut microbiota.
-
-
Possible Cause 4: The specific animal model is resilient to this compound's effects.
-
Troubleshooting: Review existing literature for the expected response of your chosen animal model. Consider using a different, more sensitive model if necessary.
-
Issue 2: Contamination in 16S rRNA sequencing data.
-
Possible Cause 1: Contamination during sample collection or DNA extraction.
-
Troubleshooting: Use sterile techniques for all sample handling. Include negative controls (e.g., extraction blanks, PCR blanks) in your workflow to identify and account for contaminant DNA.
-
-
Possible Cause 2: Reagent contamination.
-
Troubleshooting: Use molecular-grade, certified DNA-free reagents. Test new batches of reagents for contamination before use in experiments.
-
Issue 3: Failure of a mitigation strategy (probiotics, prebiotics, or FMT) to restore the gut microbiota.
-
Possible Cause 1: Incorrect timing or duration of the intervention.
-
Troubleshooting: Administer probiotics or prebiotics either concurrently with or immediately following this compound treatment to provide immediate support to the gut microbiota. For FMT, administration after the completion of the drug course is typical. The duration of the intervention should be sufficient to allow for the establishment and growth of beneficial microbes.
-
-
Possible Cause 2: Inappropriate probiotic strain, prebiotic type, or FMT donor.
-
Troubleshooting: Select probiotic strains with documented efficacy in mitigating dysbiosis. Choose prebiotics that selectively promote the growth of beneficial bacteria. For FMT, ensure the donor is healthy, and the fecal material is properly screened and prepared.
-
-
Possible Cause 3: Poor viability or engraftment of the administered microbes.
-
Troubleshooting: For probiotics, ensure proper storage and handling to maintain viability. For FMT, the method of administration (e.g., oral gavage, enema) can impact engraftment success.
-
Data Presentation
Table 1: Quantitative Changes in Gut Microbiota Phyla in Male BPH/5 Mice Following Fenbendazole Treatment
| Phylum | Pre-Treatment (Relative Abundance %) | Post-Treatment (Relative Abundance %) |
| Firmicutes | 51.35 | 49.33 |
| Bacteroidetes | 41.53 | 41.86 |
| Epsilonbacteraeota | 3.38 | 5.08 |
| Proteobacteria | 1.74 | 1.86 |
| Cyanobacteria | 2.12 | 1.86 |
| Tenericutes | 0.053 | Undetected |
| Verrucomicrobia | Undetected | 1.64 |
Data adapted from a study on the effects of fenbendazole, a metabolite of this compound, in a mouse model.[4]
Experimental Protocols
16S rRNA Gene Sequencing and Analysis
A detailed workflow for investigating the impact of this compound on the gut microbiota.
-
Sample Collection: Collect fecal samples from animals at baseline (before this compound administration), during, and at multiple time points after treatment. Immediately freeze samples at -80°C.
-
DNA Extraction: Use a validated commercial kit specifically designed for microbial DNA extraction from fecal samples. Include extraction blanks as negative controls.
-
PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using high-fidelity DNA polymerase and appropriate primers. Include a no-template control for the PCR reaction.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and sequence them on a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.
-
Denoising/OTU Clustering: Use a denoising algorithm (e.g., DADA2) to identify amplicon sequence variants (ASVs) or cluster sequences into operational taxonomic units (OTUs) at a 97% similarity threshold.
-
Taxonomic Assignment: Assign taxonomy to ASVs/OTUs using a reference database such as SILVA or Greengenes.
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to assess changes in the microbial community structure.
-
Statistical Analysis: Use appropriate statistical tests to identify significant differences in microbial abundance and diversity between treatment groups and time points.
-
Probiotic Intervention Protocol
A general protocol for administering probiotics to mitigate this compound-induced dysbiosis in a rat model.
-
Probiotic Selection: Choose a well-characterized probiotic strain or mixture with known benefits for gut health (e.g., Lactobacillus and Bifidobacterium species).
-
Preparation and Dosage: Reconstitute lyophilized probiotics in a suitable vehicle (e.g., sterile saline or milk-based formula). The typical dosage for rats is around 10^9 to 10^10 colony-forming units (CFU) per day.
-
Administration: Administer the probiotic suspension via oral gavage.
-
Timing:
-
Prophylactic: Begin probiotic administration several days before starting this compound treatment and continue throughout the treatment period.
-
Concurrent: Administer probiotics simultaneously with this compound (separated by a few hours to avoid direct inhibition of the probiotic by the drug).
-
Restorative: Start probiotic administration after the completion of the this compound course.
-
-
Monitoring: Collect fecal samples to monitor changes in the gut microbiota composition and assess the efficacy of the probiotic intervention.
Fecal Microbiota Transplantation (FMT) Protocol
A general protocol for performing FMT in a canine model to restore gut microbiota after this compound treatment.
-
Donor Selection: Select a healthy donor dog with no history of gastrointestinal disease or recent antibiotic use. Screen the donor's feces for common pathogens.
-
Fecal Sample Collection and Preparation: Collect fresh fecal material from the donor. Homogenize the feces in a sterile saline solution (e.g., 1:5 w/v). Filter the slurry through gauze to remove large particulate matter.
-
Administration:
-
Oral Capsules: The fecal slurry can be lyophilized (freeze-dried) and packed into acid-resistant capsules. The dosage for dogs can range from 100 mg to 200 mg of freeze-dried material daily.[13]
-
Enema: Administer the fresh or frozen-thawed fecal slurry via a rectal enema. A typical volume for dogs is around 5-10 mL/kg body weight.
-
-
Timing: Perform the FMT procedure after the completion of the this compound treatment course.
-
Monitoring: Monitor the recipient for clinical signs and collect fecal samples to assess the engraftment of the donor microbiota and restoration of a healthy microbial community.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's impact and mitigation.
References
- 1. Evaluation of the effects of anthelmintic administration on the fecal microbiome of healthy dogs with and without subclinical Giardia spp. and Cryptosporidium canis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of anthelmintics on the microbiota of dogs with and without giardiasis [nutrapet.vet]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Part 2: Treatments for Chronic Gastrointestinal Disease and Gut Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of probiotics to correct dysbiosis of normal microbiota following disease or disruptive events: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probiotics improve gut microbiota dysbiosis in obese mice fed a high-fat or high-sucrose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prebiotics Modulate the Effects of Antibiotics on Gut Microbial Diversity and Functioning in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of prebiotics from diverse sources on dysbiotic gut microbiota associated to western diet: Insights from the human Mucosal ARtificial COLon (M-ARCOL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prebiotic supplementation modulates selective effects of stress on behavior and brain metabolome in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Prebiotics and Oral Anti-Diabetic Agents on Gut Microbiome in Patients with Type 2 Diabetes: A Systematic Review and Network Meta-Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prebiotic supplementation modulates selective effects of stress on behavior and brain metabolome in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Canine Fecal Microbiota Transplantation: Current Application and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Impact of fecal microbiota transplantation in dogs [frontiersin.org]
Validation & Comparative
Febantel vs. Fenbendazole: A Comparative Efficacy Analysis in Veterinary Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anthelmintic efficacy of febantel and fenbendazole, two widely used benzimidazole compounds in veterinary medicine. By examining their mechanisms of action, metabolic pathways, and available experimental data, this document aims to offer an objective analysis for researchers and professionals in drug development.
Introduction: A Tale of Two Benzimidazoles
This compound and fenbendazole are both broad-spectrum anthelmintics effective against a range of gastrointestinal nematodes and other helminths in various animal species. A critical distinction between the two is that this compound is a pro-drug, meaning it is biologically inactive until it is metabolized within the host's body into its active forms.[1] Following oral administration, this compound is converted in the liver to fenbendazole and oxfendazole, both of which possess anthelmintic properties.[2] This metabolic conversion is a key factor in understanding the comparative efficacy and pharmacokinetics of this compound.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for both this compound (via its metabolites) and fenbendazole is the disruption of microtubule polymerization in parasitic worms.[3] These drugs bind to the β-tubulin subunit of the microtubules, inhibiting their formation. This disruption interferes with essential cellular functions in the parasite, including cell division, motility, and the transport of nutrients and waste products. Ultimately, this leads to the paralysis and death of the helminth.
Metabolic Pathway of this compound
This compound undergoes a two-step metabolic conversion to become active. First, it is hydrolyzed to fenbendazole. Subsequently, fenbendazole is oxidized to oxfendazole. Both fenbendazole and oxfendazole are potent anthelmintics.
Caption: Metabolic conversion of this compound to its active metabolites, fenbendazole and oxfendazole.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of this compound and fenbendazole has been evaluated in numerous studies across different animal species and against various parasites. The following tables summarize the quantitative data from several key comparative studies.
Table 1: Efficacy Against Gastrointestinal Nematodes in Dogs
| Parasite | Drug | Dosage | Efficacy (%) | Reference |
| Ancylostoma caninum | This compound | 15 mg/kg daily for 3 days | >98 | [4] |
| Fenbendazole | 50 mg/kg daily for 3 days | >98 | [4] | |
| Trichuris vulpis | This compound | 15 mg/kg daily for 3 days | >95 | [1] |
| Fenbendazole | 50 mg/kg daily for 3 days | 93.25 | [5][6] | |
| Toxocara canis | This compound (in combination) | 15 mg/kg single dose | 99.2 | [1] |
| Fenbendazole | 50 mg/kg daily for 3 days | 80-100 | [7] |
Table 2: Comparative Efficacy in Gray Foxes
| Parasite | Drug | Efficacy | Reference |
| Ancylostoma sp., Capillaria aerophila | This compound | Effective elimination | [8] |
| Fenbendazole | Effective elimination | [8] |
Table 3: Efficacy Against Gastrointestinal Helminths in Cattle
| Parasite | Drug | Dosage | Efficacy (%) | Reference |
| Trichostrongyles | Fenbendazole | 5 mg/kg | 97.5 (egg count reduction) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized experimental workflows and specific protocols derived from the available literature.
General Experimental Workflow for Anthelmintic Efficacy Trials
Caption: A generalized workflow for conducting anthelmintic efficacy trials in veterinary research.
Protocol from a Comparative Study in Dogs
This protocol is a composite based on methodologies described in studies comparing benzimidazole anthelmintics in dogs.[5][6][7]
-
Animal Selection: Purpose-bred dogs of a specific breed (e.g., Beagles), age, and weight range are selected for the study. Animals are housed individually in controlled environments to prevent cross-contamination.
-
Infection: Dogs are experimentally infected with a known number of third-stage larvae of the target parasite (e.g., Ancylostoma caninum, Trichuris vulpis). A pre-patent period is allowed to elapse for the infection to establish.
-
Fecal Examination and Randomization: Pre-treatment fecal egg counts are performed to confirm infection. Animals with adequate egg counts are then randomly allocated to different treatment groups, including a placebo control group.
-
Treatment Administration:
-
This compound Group: Administered orally at a specified dose (e.g., 15 mg/kg) daily for a set duration (e.g., 3 days).
-
Fenbendazole Group: Administered orally at a specified dose (e.g., 50 mg/kg) daily for the same duration.
-
Control Group: Administered a placebo.
-
-
Post-Treatment Evaluation: Fecal samples are collected at specified intervals post-treatment (e.g., 7 and 14 days). Fecal egg counts are performed using a standardized technique (e.g., McMaster technique). The percentage reduction in egg count is calculated for each treatment group compared to the control group.
-
Necropsy: At the end of the study, animals may be euthanized, and the gastrointestinal tract is examined to recover and count any remaining adult worms to determine the true efficacy of the anthelmintic.
Discussion and Conclusion
The available data indicates that this compound and fenbendazole exhibit comparable high efficacy against a broad spectrum of gastrointestinal nematodes in various animal species. This is expected, given that this compound's anthelmintic activity is primarily due to its conversion to fenbendazole.
The choice between this compound and fenbendazole in a clinical or research setting may be influenced by factors such as the formulation, the target animal species, and the specific parasite being treated. As a pro-drug, this compound's pharmacokinetic profile, including its absorption and metabolic conversion rate, can influence its overall efficacy and duration of action.
For drug development professionals, the pro-drug approach of this compound offers a potential strategy for modifying the pharmacokinetic properties of a known active compound. Further research into the comparative pharmacokinetics and tissue distribution of this compound and its metabolites versus direct administration of fenbendazole could provide deeper insights into optimizing anthelmintic therapies.
References
- 1. Field efficacy of this compound, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. Efficacy evaluation of anthelmintic products against an infection with the canine hookworm (Ancylostoma caninum) isolate Worthy 4.1F3P in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparative efficacy of a combination of albendazole and praziquantel; ivermectin and fenbendazole against gastrointestinal nematodiasis in dogs | Semantic Scholar [semanticscholar.org]
- 6. entomoljournal.com [entomoljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacies of ivermectin, this compound, fenbendazole, and mebendazole against helminth parasites of gray foxes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Febantel as a Microtubule-Disrupting Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Febantel and its active metabolites, primarily Fenbendazole, as microtubule-disrupting agents against other common tubulin inhibitors. The information presented is supported by experimental data to assist researchers in evaluating its potential applications.
Mechanism of Action
This compound is a prodrug that undergoes metabolic cyclization in vivo to form fenbendazole and oxfendazole.[1] These active metabolites exert their biological effects by interfering with the formation and function of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure.
The primary mechanism of action for fenbendazole and other benzimidazoles is the binding to β-tubulin, a subunit of the microtubule polymer. This binding disrupts the polymerization of tubulin dimers, leading to the destabilization and depolymerization of microtubules.[2][3] This disruption of microtubule dynamics ultimately triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and induction of apoptosis (programmed cell death).[1][4] Studies suggest that fenbendazole binds to the colchicine-binding site on tubulin.
The following diagram illustrates the general mechanism of action for microtubule-destabilizing agents like the active metabolites of this compound.
Comparative Performance Data
The efficacy of microtubule-disrupting agents is often quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and cell viability assays. Lower IC50 values indicate greater potency.
Tubulin Polymerization Inhibition
This table summarizes the IC50 values of various microtubule inhibitors in tubulin polymerization assays.
| Compound | Assay System | IC50 (µM) | Reference |
| Colchicine | Purified Tubulin (HeLa cells) | ~1 | [5] |
| Vinblastine | Purified Tubulin (HeLa cells) | ~1 | [5] |
| Nocodazole | Purified Tubulin (HeLa cells) | ~5 | [5] |
| Combretastatin A4 | Purified Tubulin (HeLa cells) | ~2.5 | [5] |
Note: Specific IC50 values for fenbendazole in a purified tubulin polymerization assay were not found in the provided search results, though it is described as having moderate activity.
Cell Viability Inhibition
This table presents the IC50 values of different microtubule inhibitors on various cancer cell lines, indicating their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Fenbendazole | Canine Glioma (J3T, G06-A, SDT-3G) | 0.55 - 1.53 | [6] |
| Pancreatic Cancer (AsPC-1) | 3.26 | [7] | |
| Colorectal Cancer (HT-29) | 0.47 | [8] | |
| 5-FU-resistant Colorectal Cancer (SNU-C5/5-FUR) | 4.09 | [8] | |
| Mebendazole | Canine Glioma (J3T, G06-A, SDT-3G) | 0.03 - 0.08 | [6] |
| Albendazole | Colorectal Cancer (HT-29) | < 1 | [9] |
| 5-FU-resistant Colorectal Cancer (SNU-C5/5-FUR) | 4.23 | [8] | |
| Oxfendazole | Ovarian Cancer (A2780, OVCAR-3, SKOV-3, KGN) | 13.88 - 32.55 | [10] |
| Oxibendazole | Prostate Cancer (22Rv1, PC-3) | 0.25 - 0.64 | [11] |
| Paclitaxel | Breast Cancer (SK-BR-3, MDA-MB-231, T-47D) | 0.002 - 0.005 | [12] |
| Vinblastine | HeLa Cells | 0.00073 | [5] |
| Colchicine | HeLa Cells | 0.00917 | [5] |
| Nocodazole | HeLa Cells | 0.04933 | [5] |
Signaling Pathways and Cellular Fate
Disruption of microtubule dynamics by agents like fenbendazole triggers a cascade of signaling events that ultimately lead to apoptosis. The process typically involves:
-
Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle at the G2/M transition.
-
Spindle Assembly Checkpoint (SAC) Activation: The SAC is a surveillance mechanism that ensures proper chromosome attachment to the spindle. Persistent microtubule disruption leads to prolonged SAC activation.
-
Apoptosis Induction: If the mitotic arrest is prolonged, the cell initiates apoptosis. This involves the activation of various signaling pathways, including the p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) pathway. These pathways converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.
The following diagram outlines the key signaling events following microtubule disruption.
Experimental Protocols
Tubulin Polymerization Assay
Objective: To measure the effect of a compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compound (this compound metabolite) and control compounds (e.g., colchicine, paclitaxel)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Aliquot the tubulin-GTP mixture into pre-chilled microplate wells.
-
Add the test compound or control to the respective wells.
-
Place the microplate in the spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance (at 340 nm) or fluorescence over time. An increase in absorbance/fluorescence indicates tubulin polymerization.
-
Calculate the rate of polymerization and the IC50 value of the test compound.
The following diagram illustrates the general workflow for a tubulin polymerization assay.
Immunofluorescence Microscopy for Microtubule Visualization
Objective: To visualize the effect of a compound on the microtubule network within cells.
Materials:
-
Cultured cells
-
Coverslips
-
Fixative (e.g., paraformaldehyde or methanol)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with the test compound for the desired time.
-
Fix the cells with an appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Stain the nuclei with a nuclear stain.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
Conclusion
The available data indicates that this compound, through its active metabolite fenbendazole, functions as a microtubule-disrupting agent with moderate activity in mammalian cells. Its efficacy, as demonstrated by IC50 values, is generally lower than that of established chemotherapeutic agents like paclitaxel and vinca alkaloids. However, its distinct chemical structure and potential for repurposing warrant further investigation, particularly in combination therapies or for specific cancer types where it may exhibit enhanced activity. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the potential of this compound and its metabolites as microtubule-targeting agents.
References
- 1. A Comparison between the Effects of Albendazole and Mebendazole on the Enzymatic Activity of Excretory / Secretory Products of Echinococcus granulosus Protoscoleces in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. scispace.com [scispace.com]
- 10. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 11. Oxibendazole inhibits prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Validating UPLC-MS/MS for Febantel Bioequivalence Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug development process. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the bioequivalence study of Febantel, an anthelmintic agent. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to aid in methodological selection and validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is paramount for the successful outcome of bioequivalence studies. The following tables summarize the performance characteristics of a UPLC-MS/MS method compared to other analytical techniques used for the quantification of this compound and its metabolites.
| Parameter | UPLC-MS/MS Method | HPLC-MS Method | HPLC-UV Method |
| Linearity Range (this compound) | 2–120 ng/mL[1][2][3][4] | Not specified | 50 ng/mL (LLOQ)[1] |
| Correlation Coefficient (r²) | >0.99[1][2][3][4] | ≥0.990 | Not specified |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 3 ng/mL[1] | 50 ng/mL[1] |
| Intra- & Inter-batch Precision (%RSD) | 1.08%–14.26%[1][2][3][4] | 1.3-10.6% (within-run), 2.5-9.1% (between-run)[5] | Not specified |
| Accuracy | 90.66% to 110.28%[1][2][3][4] | 90.7-109.4% (within-run), 91.6-108.2% (between-run)[5] | Not specified |
| Mean Extraction Recovery | >90%[1][2][3][4] | 77-94%[5] | Not specified |
| Analysis Run Time | 9 min[1] | 23 min[1] | Not specified |
| Plasma Volume Required | 100 µL[1][2] | 500 µL[1] | 500 µL[1] |
| Sample Preparation | Simple protein precipitation combined with liquid-liquid extraction[1][2][3][4] | Complex solid-phase extraction[1] | Liquid-liquid extraction[1] |
Table 1: Performance Comparison of Analytical Methods for this compound Quantification.
Experimental Workflow for UPLC-MS/MS Method
The following diagram illustrates the key steps in the validated UPLC-MS/MS method for the analysis of this compound and its metabolites in plasma samples for bioequivalence studies.
UPLC-MS/MS experimental workflow for this compound bioequivalence studies.
Detailed Experimental Protocol: UPLC-MS/MS Method
This section provides a detailed protocol for the validated UPLC-MS/MS method for the simultaneous quantification of this compound, its active metabolites Fenbendazole and Oxfendazole, as well as Pyrantel and Praziquantel in dog plasma.[1]
Sample Preparation
-
To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard working solution (200 ng/mL Fenbendazole-D3).[1]
-
Vortex the mixture for 10 seconds.[1]
-
Add 50 µL of 1 M ammonia solution and 50 µL of dimethylformamide (DMF), then vortex for 30 seconds.[1]
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 12,000 r/min for 7 minutes at 4°C.[1]
-
Transfer the supernatant to a new 5 mL centrifuge tube.[1]
-
To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 r/min for 10 minutes at 4°C.[1]
-
Combine the second supernatant with the first one.[1]
-
Evaporate the pooled supernatant to dryness under a nitrogen stream at 40°C.[1]
-
Reconstitute the residue with 500 µL of acetonitrile:water (1:1, v/v) and 500 µL of acetonitrile:water (2:8, v/v).[1]
-
Filter the reconstituted sample through a 0.22 µm filter membrane before injection.[1]
Chromatographic Conditions
-
System: Waters Acquity UPLC[1]
-
Column: UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[1]
-
Column Temperature: 35°C[1]
-
Mobile Phase A: Acetonitrile[1]
-
Mobile Phase B: 0.1% Formic acid in water[1]
-
Flow Rate: 0.4 mL/min[1]
-
Gradient Elution:
-
0–6.0 min: 10%–100% A
-
6.0–6.5 min: 100% A
-
6.5–7.0 min: 100%–10% A
-
7.0–9.0 min: 10% A[1]
-
-
Injection Volume: 5 µL[1]
-
Autosampler Temperature: 6°C[1]
Mass Spectrometric Conditions
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/h
-
Cone Gas Flow: 150 L/h
-
MRM Transitions (m/z):
-
This compound: 300.1 → 197.1
-
Fenbendazole: 300.1 → 159.1
-
Oxfendazole: 316.1 → 284.1
-
Pyrantel: 315.2 → 149.2
-
Praziquantel: 313.2 → 203.1
-
Fenbendazole-D3 (IS): 303.1 → 162.1
-
This comprehensive guide provides the necessary data and protocols to assist researchers in the validation and application of a sensitive and efficient UPLC-MS/MS method for this compound bioequivalence studies, ensuring robust and reliable results.
References
- 1. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Anthelmintic Effects of Febantel in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of anthelmintic agents is a cornerstone of effective parasite control, aiming to broaden the spectrum of activity, enhance efficacy, and mitigate the development of resistance. Febantel, a pro-benzimidazole, is frequently utilized in combination with other anthelmintics to achieve a synergistic effect against a wide range of gastrointestinal parasites in veterinary medicine. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with other anthelmintics, supported by experimental data and detailed methodologies.
I. Comparative Efficacy of this compound Combination Therapies
The combination of this compound with pyrantel pamoate and praziquantel is one of the most common and effective broad-spectrum anthelmintic formulations. Experimental studies have consistently demonstrated that this combination provides a significantly higher efficacy against a wider range of parasites than each compound administered alone.
Table 1: Efficacy of this compound in Combination with Praziquantel and Pyrantel Pamoate against Common Canine Helminths
| Parasite Species | This compound Alone Efficacy | Praziquantel Alone Efficacy | Pyrantel Pamoate Alone Efficacy | Combination Efficacy (this compound/Pyrantel/Praziquantel) | Reference(s) |
| Toxocara canis (Roundworm) | >98% | Ineffective | >95% | 100% | [1][2] |
| Ancylostoma caninum (Hookworm) | >93% | Ineffective | >90% | 100% | [3] |
| Trichuris vulpis (Whipworm) | >92% | Ineffective | Ineffective | >92% | [1][2] |
| Dipylidium caninum (Tapeworm) | Ineffective (14.2%) | >99% | Ineffective | 99.5% - 100% | [3] |
| Taenia pisiformis (Tapeworm) | Ineffective | >99% | Ineffective | 100% | [3] |
| Giardia spp. | Variable | Ineffective | Ineffective | Effective (with multi-day treatment) | [4] |
Efficacy is presented as the percentage reduction in worm burden or fecal egg/cyst count.
II. Mechanisms of Action and Synergy
The enhanced efficacy of this compound combination therapies stems from the distinct and complementary mechanisms of action of the individual components, targeting different physiological pathways within the parasites.
Signaling Pathways
The synergistic effect arises from the simultaneous attack on the parasite's structural integrity, neuromuscular function, and metabolic processes, leading to a more rapid and complete eradication than any single agent could achieve.
III. Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anthelmintic synergy.
A. In Vivo Efficacy Studies in Canines
1. Experimental Infection Protocols:
-
Hookworms (Ancylostoma caninum): Dogs are orally inoculated with a predetermined number of third-stage infective larvae (L3)[5].
-
Roundworms (Toxocara canis): Dogs are orally administered embryonated eggs containing infective larvae[6].
-
Whipworms (Trichuris vulpis): Dogs are orally inoculated with embryonated eggs[7].
-
Tapeworms (Dipylidium caninum, Taenia pisiformis): Dogs are fed intermediate hosts (e.g., fleas containing cysticercoids for D. caninum, rabbit viscera with cysticerci for T. pisiformis)[8][9].
-
Giardia: Dogs are orally inoculated with a specific number of Giardia cysts[10].
2. Fecal Egg Count Reduction Test (FECRT) Protocol:
This test is a standard method for assessing the efficacy of an anthelmintic.
-
Fecal Examination: The Modified Wisconsin sugar flotation technique is a common method for concentrating and counting parasite eggs.
-
Weigh 3 grams of feces.
-
Mix with 10 mL of Sheather's sugar solution.
-
Strain the mixture into a 15 mL centrifuge tube.
-
Centrifuge at approximately 1,200 rpm for 5 minutes.
-
Fill the tube with Sheather's solution to form a meniscus and place a coverslip on top.
-
Let stand for 5-10 minutes.
-
Place the coverslip on a microscope slide and count all eggs under the coverslip.
-
The egg count is divided by 3 to obtain the eggs per gram (EPG)[11].
-
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated using the following formula: % Efficacy = [ (Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG ] * 100[1].
B. In Vitro Synergy Testing
1. Checkerboard Assay Protocol:
This method is used to assess the interaction between two antimicrobial agents.
-
Two drugs (A and B) are prepared in a series of two-fold dilutions.
-
In a 96-well microtiter plate, drug A is serially diluted along the x-axis, and drug B is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Each well is inoculated with a standardized suspension of the target parasite (e.g., larvae).
-
The plate is incubated under appropriate conditions.
-
The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Interpretation of the FIC Index:
2. Time-Kill Assay Protocol:
This assay provides information on the rate of killing of a parasite by an antimicrobial agent.
-
Parasites are exposed to different concentrations of the anthelmintics, both individually and in combination.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.
-
The number of viable parasites is determined (e.g., by motility scoring or a viability stain).
-
The rate of killing is plotted over time for each drug concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in the number of viable parasites by the combination compared with the most active single agent[14].
IV. Conclusion
The combination of this compound with other anthelmintics, particularly pyrantel pamoate and praziquantel, demonstrates a clear synergistic effect, resulting in a broad-spectrum and highly efficacious treatment for a multitude of gastrointestinal parasites in canines. The distinct mechanisms of action of each component contribute to this enhanced efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation of anthelmintic combinations, which is crucial for the development of novel and effective parasite control strategies.
References
- 1. uvm.edu [uvm.edu]
- 2. Quantitative Modified Wisconsin Technique: In-Clinic Procedure - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 3. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Multiple drug resistance in the canine hookworm Ancylostoma caninum: an emerging threat? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Clinical and Diagnostic Findings in Dogs Infected with Trichuris vulpis: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. Experimental infection of mongrel dogs with Giardia lamblia cysts and cultured trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Febantel Metabolism in Ruminant vs. Non-Ruminant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways and pharmacokinetic profiles of the anthelmintic drug febantel in ruminant and non-ruminant species. The information presented is supported by experimental data to aid in research and development of veterinary pharmaceuticals.
Executive Summary
This compound, a pro-benzimidazole anthelmintic, undergoes extensive metabolism in both ruminant and non-ruminant animals to exert its therapeutic effect. The primary metabolic pathway involves the conversion of this compound into its active metabolites, fenbendazole and oxfendazole. However, significant differences exist in the rate and extent of absorption, metabolism, and elimination of this compound between ruminant and non-ruminant species. These differences are largely attributed to the unique digestive physiology of ruminants, particularly the presence of the rumen, which acts as a drug reservoir. This guide details these metabolic distinctions through quantitative data, experimental protocols, and visual diagrams.
Comparative Metabolism Overview
In both ruminant and non-ruminant species, this compound is a prodrug that is metabolized in the liver to fenbendazole, which can then be oxidized to oxfendazole.[1] An alternative pathway involves the oxidation of this compound to this compound sulfoxide, which is then cyclized to form oxfendazole.[1]
A key distinction in ruminants is the role of the rumen, which functions as a reservoir, leading to a slower release of the drug into the gastrointestinal tract.[2][3] This results in a prolonged presence of the active metabolites. In contrast, monogastric animals, lacking a rumen, generally exhibit more rapid absorption and elimination of the drug.[4]
Quantitative Data Comparison
The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolites in various ruminant and non-ruminant species. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Ruminant Species (Sheep)
| Parameter | This compound | Fenbendazole | Oxfendazole | Source(s) |
| Cmax (µg/mL) | 0.4 - 0.7 | 0.15 | 0.15 | [2] |
| Tmax (hours) | 12 - 24 | 24 | 24 | [2] |
| AUC (µg·h/mL) | Not Reported | Not Reported | Not Reported | |
| Half-life (t½) | Not Reported | Not Reported | Not Reported |
Data derived from studies in sheep following oral administration.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Non-Ruminant Species (Dog)
| Parameter | This compound | Fenbendazole | Oxfendazole | Source(s) |
| Cmax (ng/mL) | 15.33 ± 5.86 | 77.25 ± 27.18 | 124.78 ± 34.96 | [5] |
| Tmax (hours) | 1.83 ± 0.68 | 7.58 ± 4.40 | 11.42 ± 5.64 | [5] |
| AUC₀₋t (ng·h/mL) | 48.01 ± 20.14 | 935.38 ± 347.12 | 2188.11 ± 662.33 | [5] |
| Half-life (t½) (hours) | 2.58 ± 1.01 | 10.51 ± 3.01 | 9.28 ± 2.45 | [5] |
Data from a bioequivalence study in Beagle dogs following oral administration of a combination tablet containing this compound.[5]
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic conversion of this compound and a typical experimental workflow for a pharmacokinetic study.
References
- 1. A high performance liquid chromatographic method for the determination of this compound and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Febantel
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety during the handling of active compounds like Febantel is paramount. This guide provides essential, step-by-step safety and logistical information, from personal protective equipment (PPE) to disposal protocols, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause mechanical irritation to the eyes and skin upon dust contact.[1][2][3] Prolonged or repeated exposure should be avoided.[2][3] Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against dust particles and potential splashes.[2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected before use.[1] | Prevents direct skin contact with the substance.[4] |
| Body Protection | A lab coat, coveralls, or a chemical-resistant suit.[1][4][5] Fire/flame resistant and impervious clothing is recommended.[1] | Minimizes skin exposure and protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[1][6] A full-face respirator offers greater protection.[1] | Prevents inhalation of harmful dust particles.[3][4][7] |
Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using for the most accurate and up-to-date PPE recommendations.
Operational Plan: From Receipt to Disposal
A structured workflow is essential to minimize exposure and ensure safety. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][4]
-
Incompatibilities: Keep away from foodstuff containers, oxidizing agents, and iron.[1][4] The substance is also light-sensitive.[4]
Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Using a laboratory hood or an exhaust booth with a HEPA filter is recommended.[8]
-
Avoid Dust Formation: Minimize the generation of dust.[1][2][3] Use procedures like gentle scooping instead of pouring, and avoid actions that could aerosolize the powder.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly after handling the substance.[1][6]
-
Static Discharge: Take precautionary measures against static discharges, as fine dust dispersed in the air can be a potential explosion hazard.[2][3][9] Use non-sparking tools.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Unused or waste this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Materials: All disposable PPE (gloves, coveralls, etc.) and any materials used for cleaning spills should be collected in a suitable, closed container for disposal.[1]
-
Containers: Empty containers may still contain chemical residues and present a hazard.[4] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill.[1][4]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1][7] Discharge into the environment must be avoided.[1]
Emergency Response Protocols
In the event of an accidental exposure or spill, immediate and appropriate action is required.
| Emergency Situation | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.[2][3][9] |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1][6] Seek medical attention.[2][3][6] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Accidental Spill | Evacuate personnel to a safe area.[1] Avoid dust formation and inhalation.[1] Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Clean up the spill using dry methods (e.g., sweep or vacuum) and place the material into a suitable, closed container for disposal.[2][6] Prevent the spill from entering drains.[4] |
Experimental Protocols and Data
While specific experimental protocols involving this compound will vary by research objective, the handling and safety procedures outlined above are universally applicable. Adherence to these guidelines is a prerequisite for any experimental work.
Physical and Chemical Properties of this compound:
| Property | Value |
| Appearance | Solid[4] |
| Solubility | Does not mix well with water (0.0015 g/L at 20°C)[4] |
| Decomposition Temperature | 175°C[4] |
| Boiling Point | 96°C at 10 mmHg[1] |
| Density | 1.31 g/cm³[1] |
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound safely within a laboratory environment, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. fishersci.com [fishersci.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. merck.com [merck.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
